CCF0058981
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-imidazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O/c25-19-5-3-4-17(12-19)14-30(20-10-8-18(9-11-20)22-13-26-16-27-22)24(32)15-31-23-7-2-1-6-21(23)28-29-31/h1-13,16H,14-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTRFDLUODRJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CN=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of CCF0058981: A Technical Guide to a Noncovalent SARS-CoV-2 3CL Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme essential for viral replication. Developed through a structure-based optimization of the ML300 series, this compound demonstrates significant antiviral efficacy in vitro. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative inhibitory and antiviral data, and detailed experimental protocols for its characterization.
Introduction
The COVID-19 pandemic, caused by SARS-CoV-2, spurred intensive research into antiviral therapeutics. A key target for drug development is the viral main protease, 3CLpro (also known as Mpro), which plays a critical role in the viral life cycle by cleaving polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibition of 3CLpro effectively halts this process, making it a prime target for antiviral intervention. This compound, a 3-chlorophenyl analogue, emerged from a structure-based drug design campaign aimed at developing noncovalent inhibitors of SARS-CoV-2 3CLpro.[1][3]
Mechanism of Action
This compound functions as a competitive inhibitor of the SARS-CoV-2 3CLpro. It binds to the active site of the enzyme in a noncovalent manner, preventing the protease from binding to and cleaving its natural polyprotein substrates.[1] This inhibition of proteolytic activity disrupts the viral replication cycle, leading to a reduction in viral load.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and antiviral activity.
Table 1: In Vitro Inhibitory Activity of this compound against 3CL Proteases [3]
| Target Protease | IC50 (nM) |
| SARS-CoV-2 3CLpro (SC2) | 68 |
| SARS-CoV-1 3CLpro (SC1) | 19 |
Table 2: In Vitro Antiviral Efficacy and Cytotoxicity of this compound [3]
| Assay | EC50 (nM) | CC50 (µM) |
| Cytopathic Effect (CPE) Inhibition | 497 | >50 |
| Plaque Reduction | 558 | Not Reported |
Table 3: In Vitro Human Liver Microsomal Stability of this compound [3]
| Parameter | Value |
| Half-life (T1/2) | 21.1 min |
| Intrinsic Clearance (CLint) | 141 mL/min/kg |
Signaling Pathway and Experimental Workflow
The inhibition of SARS-CoV-2 3CLpro by this compound directly interferes with the viral replication signaling pathway. The following diagrams illustrate this pathway and the experimental workflow used to characterize the inhibitor.
Caption: SARS-CoV-2 Replication Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
SARS-CoV-2 3CLpro Inhibition Assay
This assay determines the concentration of this compound required to inhibit the enzymatic activity of 3CLpro by 50% (IC50).
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP
-
This compound (serial dilutions)
-
384-well black plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Add 2 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.
-
Add 18 µL of a solution containing SARS-CoV-2 3CLpro in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution.
-
Monitor the increase in fluorescence intensity (excitation/emission wavelengths specific to the substrate) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of this compound to protect host cells from virus-induced cell death.
-
Reagents and Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (serial dilutions)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 (protection from CPE) and CC50 (cytotoxicity in uninfected cells) values by plotting the respective data against the compound concentration.
-
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production by this compound.
-
Reagents and Materials:
-
Vero E6 cells
-
SARS-CoV-2
-
Cell Culture Medium
-
This compound (serial dilutions)
-
Overlay Medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal Violet staining solution
-
6-well or 12-well plates
-
-
Procedure:
-
Seed Vero E6 cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound and pre-incubate with a known titer of SARS-CoV-2 for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates for 48-72 hours to allow for plaque formation.
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
-
Conclusion
This compound is a potent and selective noncovalent inhibitor of SARS-CoV-2 3CLpro with significant in vitro antiviral activity. Its mechanism of action, directly targeting a crucial viral enzyme, makes it a valuable lead compound for the development of novel anti-coronavirus therapeutics. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on the advancement of COVID-19 treatments. Further optimization of this series for improved pharmacokinetic properties is a logical next step in its development pathway.[1]
References
- 1. Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoV-2 3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoVâ2 3CLpro) - Journal of Medicinal Chemistry - Figshare [figshare.com]
CCF0058981: A Noncovalent Inhibitor of SARS-CoV-2 3CL Protease
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an urgent global effort to develop effective antiviral therapeutics. A key target in this endeavor is the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication. CCF0058981 has emerged as a promising noncovalent inhibitor of SARS-CoV-2 3CLpro, demonstrating significant antiviral efficacy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a noncovalent, competitive inhibitor of the SARS-CoV-2 3CLpro. It binds to the catalytic pocket of the enzyme, thereby preventing the processing of viral polyproteins and halting the viral replication cycle. The catalytic activity of 3CLpro is dependent on a Cys-His catalytic dyad, and by occupying the active site, this compound directly blocks the access of the natural substrate to these critical residues.
Quantitative Data Summary
The inhibitory potency and antiviral activity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound.
| Enzymatic Inhibition | |
| Target | IC50 (nM) |
| SARS-CoV-2 3CLpro | 68[1] |
| SARS-CoV-1 3CLpro | 19[1] |
| Antiviral Activity | |
| Assay | EC50 (nM) |
| Cytopathic Effect (CPE) Inhibition | 497[1] |
| Plaque Reduction | 558[1] |
| Cytotoxicity | |
| Assay | CC50 |
| CPE Antiviral Assay | >50 µM[1] |
| Pharmacokinetic Profile | |
| Parameter | Value |
| t1/2 (Human Liver Microsomes) | 21.1 min[1] |
| CLint (Human Liver Microsomes) | 141 mL/min/kg[1] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: SARS-CoV-2 Replication and Inhibition by this compound.
Caption: Workflow for evaluating the efficacy of this compound.
References
In-Depth Technical Guide: The Discovery and Development of CCF0058981
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCF0058981, also known as CCF981, has emerged as a promising noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of antiviral drug development.
Discovery and Optimization
This compound was identified through a structure-based optimization campaign starting from the MLPCN probe compound ML300. The development process was guided by X-ray crystal structures of both SARS-CoV-1 and SARS-CoV-2 3CLpro enzymes complexed with various inhibitors based on the ML300 scaffold. This structural information was instrumental in rationally designing modifications to the parent compound to enhance its inhibitory potency against the SARS-CoV-2 3CLpro.
The optimization efforts led to the identification of this compound, a 3-chlorophenyl analogue, which demonstrated significantly improved activity.
Mechanism of Action
This compound functions as a noncovalent inhibitor of the SARS-CoV-2 3CLpro. The 3CL protease is a cysteine protease essential for the proteolytic processing of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This processing is a critical step in the viral replication and transcription cycle. By binding to the active site of the 3CLpro, this compound blocks its enzymatic activity, thereby preventing the maturation of viral proteins and inhibiting viral replication.
The binding mode of this compound is described as non-peptidic and non-canonical, distinguishing it from many other 3CLpro inhibitors.
Figure 1. SARS-CoV-2 Replication Pathway and Inhibition by this compound.
Synthesis
The synthesis of this compound, referred to as compound 41 in the primary literature, involves a multi-step process. The key final step is an amide coupling reaction.
(S)-2-((3-chlorophenyl)amino)-3,3-dimethylbutanoic acid is coupled with 4-(1H-benzo[d][1]triazol-1-yl)pyridin-2-amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as a base in N,N-Dimethylformamide (DMF) as the solvent. The reaction is stirred at room temperature. The crude product is then purified using flash chromatography to yield the final compound, (S)-N-(4-(1H-benzo[d][1]triazol-1-yl)pyridin-2-yl)-2-((3-chlorophenyl)amino)-3,3-dimethylbutanamide (this compound) .
Preclinical Development
In Vitro Biological Activity
The biological activity of this compound was evaluated through a series of in vitro assays. The compound demonstrated potent inhibition of both SARS-CoV-2 and SARS-CoV-1 3CL proteases. Furthermore, it exhibited significant antiviral efficacy in cell-based assays.
| Parameter | Value | Description |
| SARS-CoV-2 3CLpro IC50 | 68 nM | Half-maximal inhibitory concentration against the SARS-CoV-2 3CL protease. |
| SARS-CoV-1 3CLpro IC50 | 19 nM | Half-maximal inhibitory concentration against the SARS-CoV-1 3CL protease. |
| CPE Inhibition EC50 | 497 nM | Half-maximal effective concentration for inhibition of viral cytopathic effect. |
| Plaque Reduction EC50 | 558 nM | Half-maximal effective concentration for the reduction of viral plaques. |
| CC50 | >50 µM | Half-maximal cytotoxic concentration in the CPE antiviral assay. |
In Vitro DMPK Profile
Preliminary in vitro Drug Metabolism and Pharmacokinetics (DMPK) studies were conducted to assess the drug-like properties of this compound.
| Parameter | Value | Description |
| Human Liver Microsome T1/2 | 21.1 min | Half-life in human liver microsomes. |
| Intrinsic Clearance (CLint) | 141 mL/min/kg | Intrinsic clearance in human liver microsomes. |
Note: Comprehensive in vitro DMPK data, including aqueous solubility, Caco-2 permeability, and plasma protein binding for this compound, are not publicly available in the reviewed literature. Similarly, in vivo pharmacokinetic data from animal models have not been reported in the searched resources.
Experimental Protocols
SARS-CoV-2 3CLpro Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is utilized to measure the inhibition of SARS-CoV-2 3CLpro. The assay is typically performed in a 384-well plate format. The reaction mixture contains the 3CLpro enzyme, a fluorogenic substrate, and the test compound (this compound) at varying concentrations in an appropriate assay buffer. The cleavage of the substrate by the enzyme results in an increase in fluorescence, which is monitored over time. The rate of the reaction is calculated, and the IC50 value is determined by fitting the dose-response curve with a suitable equation.
Figure 2. Workflow for 3CLpro Inhibition Assay.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is used to determine the antiviral activity of a compound by measuring the inhibition of virus-induced cell death. Vero E6 cells are seeded in 96-well plates and infected with SARS-CoV-2 in the presence of serial dilutions of the test compound. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric method, such as the CellTiter-Glo luminescent cell viability assay. The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral cytopathic effect.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles. Confluent monolayers of Vero E6 cells are infected with a known amount of SARS-CoV-2 and then overlaid with a semi-solid medium containing different concentrations of the test compound. After incubation to allow for plaque formation, the cells are fixed and stained. The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the EC50 value.
Human Liver Microsome Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound. The test compound is incubated with human liver microsomes and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C. Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The half-life (T1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
Conclusion
This compound is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease with significant antiviral activity in vitro. Its discovery through a structure-guided optimization approach highlights the effectiveness of this strategy in developing novel antiviral agents. The preliminary DMPK data suggest a moderate metabolic stability. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this compound for the treatment of COVID-19. The detailed experimental protocols provided herein offer a valuable resource for researchers working on the evaluation of this and similar compounds.
References
Structural Basis for CCF0058981 Inhibition of SARS-CoV-2 Main Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis for the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro, by the non-covalent inhibitor CCF0058981. The document details the quantitative inhibitory activity, the experimental protocols for its characterization, and the crystallographic analysis of its binding mode.
Executive Summary
This compound is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease, an enzyme essential for viral replication. Derived from the optimization of the ML300 scaffold, this compound exhibits low nanomolar potency against Mpro and submicromolar antiviral activity in cell-based assays.[1][2] Its mechanism of action is attributed to its direct binding to the active site of Mpro, thereby preventing the processing of viral polyproteins necessary for the formation of the viral replication-transcription complex.[1][2] The structural basis for this inhibition has been elucidated through X-ray crystallography, revealing key interactions within the enzyme's active site.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through biochemical and cell-based antiviral assays. The key quantitative data are summarized in the table below.
| Parameter | SARS-CoV-2 | SARS-CoV-1 | Units | Reference |
| Biochemical Inhibition | ||||
| IC50 (Mpro) | 68 | 19 | nM | [2] |
| Antiviral Activity | ||||
| EC50 (Cytopathic Effect) | 497 | - | nM | [2] |
| EC50 (Plaque Reduction) | 558 | - | nM | [2] |
| Cytotoxicity | ||||
| CC50 (Vero E6 cells) | >50 | - | µM | [2] |
Experimental Protocols
This section details the methodologies employed for the biochemical and antiviral characterization of this compound, as well as the protocol for determining its crystal structure in complex with Mpro.
Biochemical Inhibition Assay (FRET-based)
A fluorescence resonance energy transfer (FRET) assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.
Protocol:
-
Reagents:
-
SARS-CoV-2 Mpro enzyme
-
FRET substrate: (DABCYL)-KTSAVLQ↓SGFRKM-(EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 0.05% (v/v) Tween-20, 1 mM DTT.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
The assay was performed in 384-well plates.
-
A serial dilution of this compound in DMSO was prepared and added to the assay wells.
-
SARS-CoV-2 Mpro was added to each well to a final concentration of 50 nM.
-
The enzyme and inhibitor were pre-incubated for 15 minutes at room temperature.
-
The FRET substrate was added to a final concentration of 20 µM to initiate the reaction.
-
The fluorescence signal was monitored kinetically for 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a plate reader.
-
The initial reaction velocities were calculated and plotted against the inhibitor concentration.
-
The IC50 value was determined by fitting the data to a four-parameter dose-response curve.
-
Antiviral Assays
This assay measures the ability of this compound to protect host cells from virus-induced cell death.
Protocol:
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure:
-
Vero E6 cells were seeded in 96-well plates and incubated overnight.
-
A serial dilution of this compound was prepared in the cell culture medium.
-
The medium was removed from the cells and the compound dilutions were added.
-
Cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
The EC50 value was calculated by normalizing the data to uninfected and untreated virus-infected controls and fitting to a dose-response curve.
-
This assay quantifies the inhibition of infectious virus particle formation.
Protocol:
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2
-
Overlay Medium: 2% carboxymethylcellulose in MEM with 2% FBS.
-
Crystal Violet staining solution.
-
-
Procedure:
-
Vero E6 cells were seeded in 6-well plates to form a confluent monolayer.
-
Serial dilutions of this compound were pre-incubated with a known titer of SARS-CoV-2 for 1 hour at 37°C.
-
The cell monolayers were washed, and the virus-compound mixtures were added for adsorption for 1 hour.
-
The inoculum was removed, and the cells were overlaid with the overlay medium containing the corresponding concentration of this compound.
-
Plates were incubated for 48-72 hours until plaques were visible.
-
The overlay was removed, and the cells were fixed and stained with crystal violet.
-
Plaques were counted, and the EC50 value was determined as the concentration of this compound that reduced the number of plaques by 50% compared to the virus-only control.
-
X-ray Crystallography
The crystal structure of this compound in complex with Mpro mutants (M49I and V186F) was determined to elucidate the binding mode.[1]
Protocol:
-
Protein Expression and Purification:
-
The gene encoding for SARS-CoV-2 Mpro (with relevant mutations) was cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells.
-
Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 16°C.
-
The cells were harvested, lysed, and the protein was purified using a series of chromatography steps, typically including Ni-NTA affinity chromatography, cleavage of the affinity tag, and size-exclusion chromatography.
-
-
Crystallization:
-
The purified Mpro mutant protein was concentrated and incubated with an excess of this compound.
-
Crystals were grown using the hanging drop vapor diffusion method at a constant temperature (e.g., 20°C).
-
The reservoir solution typically contained a precipitant (e.g., polyethylene glycol), a buffer (e.g., Tris-HCl), and salts.
-
-
Data Collection and Structure Determination:
-
Crystals were cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data were collected at a synchrotron source.
-
The data were processed, and the structure was solved by molecular replacement using a previously determined Mpro structure as a search model.
-
The model was refined, and the inhibitor was built into the electron density map.
-
Structural Basis of Inhibition and Visualizations
The crystallographic data reveals that this compound binds non-covalently to the active site of Mpro. The inhibitor occupies the substrate-binding pockets (S1, S2, and S4), preventing the natural substrate from accessing the catalytic dyad (Cys145 and His41).[1]
Experimental and Logical Workflows
Caption: Workflow for the characterization of this compound.
Caption: Non-covalent inhibition of Mpro by this compound.
References
Unveiling the Antiviral Potential of CCF0058981: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCF0058981 has emerged as a promising noncovalent inhibitor of the 3C-like protease (3CLpro) of coronaviruses, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the currently understood antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The available data robustly supports its potent activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While its efficacy against other viral families remains to be elucidated, its specific targeting of a highly conserved viral protease suggests a potential for broader anti-coronavirus activity. This document aims to serve as a valuable resource for researchers investigating this compound and other 3CLpro inhibitors for the development of novel antiviral therapeutics.
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for the formation of the viral replication-transcription complex. Due to its critical role in the viral life cycle and the high degree of conservation across different coronaviruses, 3CLpro is a prime target for the development of broad-spectrum antiviral drugs.
This compound is a noncovalent, small molecule inhibitor of 3CLpro. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the processing of the viral polyproteins and ultimately inhibiting viral replication. This guide summarizes the current knowledge on the antiviral activity of this compound.
Antiviral Spectrum of this compound
The antiviral activity of this compound has been primarily characterized against members of the Coronaviridae family. Quantitative data from in vitro studies demonstrate its potent inhibitory effects on SARS-CoV and SARS-CoV-2.
Quantitative Antiviral Data
The following tables summarize the key quantitative metrics of this compound's antiviral activity.
Table 1: In Vitro Inhibitory Activity against Viral Proteases
| Virus Target | Protease Target | Assay Type | IC50 (nM) | Reference |
| SARS-CoV-2 | 3CLpro (SC2) | Enzymatic Assay | 68 | [1] |
| SARS-CoV | 3CLpro (SC1) | Enzymatic Assay | 19 | [1] |
Table 2: In Vitro Antiviral Efficacy against SARS-CoV-2
| Assay Type | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Cytopathic Effect (CPE) Inhibition | Vero E6 | 497 | >50 | >100.6 | [1] |
| Plaque Reduction | Vero E6 | 558 | >50 | >89.6 | [1] |
Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.
At present, there is no publicly available data on the antiviral activity of this compound against other coronaviruses such as Middle East Respiratory Syndrome Coronavirus (MERS-CoV) or common human coronaviruses. Furthermore, its efficacy against non-coronaviruses has not been reported. The high conservation of the 3CLpro active site among coronaviruses suggests that this compound may exhibit broader anti-coronavirus activity, a hypothesis that warrants further investigation.
Mechanism of Action and Impact on Host Cell Signaling
This compound functions as a direct-acting antiviral by inhibiting the enzymatic activity of the viral 3CLpro. This inhibition is noncovalent, meaning the compound binds reversibly to the enzyme's active site.
Beyond its direct impact on the virus, inhibition of 3CLpro by this compound is hypothesized to counteract the virus's manipulation of host cell signaling pathways. The SARS-CoV-2 3CLpro is known to cleave several host proteins involved in the innate immune response, thereby dampening the host's antiviral defenses. By inhibiting 3CLpro, this compound may restore these crucial cellular functions.
Potential Modulation of Host Innate Immunity
While direct experimental evidence for this compound's effect on these pathways is currently unavailable, its mechanism of action strongly suggests a potential to interfere with the following 3CLpro-mediated host protein cleavage events:
-
Interferon Regulatory Factor 3 (IRF3): SARS-CoV-2 3CLpro can cleave IRF3, a key transcription factor in the type I interferon signaling pathway. Inhibition of this cleavage by this compound could potentially restore a robust interferon response.
-
NLRP12 and TAB1: The cleavage of NLRP12 and TAB1 by 3CLpro is linked to the dysregulation of inflammatory responses. By preventing this cleavage, this compound may help to mitigate the excessive inflammation often associated with severe COVID-19.
-
CARD8 Inflammasome: SARS-CoV-2 3CLpro can activate the CARD8 inflammasome. The downstream consequences of this activation are still under investigation, and the effect of this compound on this process is an area for future research.
It is crucial to emphasize that these are inferred mechanisms based on the known function of the drug's target. Further studies are required to directly confirm the impact of this compound on these host signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the antiviral activity of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI), for example, 0.05. Include uninfected and virus-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Visually inspect the cells for cytopathic effects using a microscope.
-
Quantify cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of a compound.
Materials:
-
Vero E6 cells
-
DMEM with FBS and antibiotics
-
SARS-CoV-2 viral stock
-
This compound
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., DMEM containing low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound. Mix each dilution with a constant amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate the mixtures for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with a suitable fixing solution and then stain with a staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value from the dose-response curve.
Conclusion and Future Directions
This compound is a potent noncovalent inhibitor of SARS-CoV and SARS-CoV-2 3CLpro. Its demonstrated in vitro efficacy and favorable selectivity index make it a compelling candidate for further preclinical and clinical development.
Future research should focus on several key areas:
-
Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of coronaviruses, including MERS-CoV and seasonal strains, is a critical next step.
-
In Vivo Efficacy: Assessing the pharmacokinetic properties and in vivo antiviral activity of this compound in relevant animal models is essential to translate the in vitro findings.
-
Host Signaling Modulation: Direct experimental validation of the impact of this compound on host cell signaling pathways will provide a more complete understanding of its mechanism of action and potential immunomodulatory effects.
-
Resistance Profiling: Investigating the potential for viral resistance to this compound is crucial for long-term therapeutic viability.
References
An In-Depth Technical Guide to the Chemical Structure and Activity of CCF0058981
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCF0058981, also known as CCF981, is a potent, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for assessing its inhibitory and antiviral efficacy, and a description of its mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in the development of antiviral therapeutics for COVID-19 and other coronavirus-related diseases.
Chemical Identity and Properties
This compound is a synthetic organic molecule with the systematic IUPAC name 2-(benzotriazol-1-yl)-N-((3-chlorophenyl)methyl)-N-(4-(1H-imidazol-4-yl)phenyl)acetamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2708934-53-4 |
| Molecular Formula | C24H19ClN6O |
| Molecular Weight | 442.90 g/mol |
| SMILES | O=C(N(C1=CC=C(C2=CNC=N2)C=C1)CC3=CC=CC(Cl)=C3)CN4N=NC5=CC=CC=C54 |
| Appearance | Light Brown to Brown Solid |
| Purity | ≥98% |
| Solubility | DMSO: 25 mg/mL (56.45 mM) with sonication and pH adjustment to 2 with HCl. |
| Storage | Store at -20°C for up to 3 years (powder). |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the 3CLpro from both SARS-CoV-2 and SARS-CoV-1. The 3CL protease is essential for viral replication as it is responsible for cleaving the viral polyproteins into functional non-structural proteins. By non-covalently binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby inhibiting viral replication.
In Vitro Inhibitory and Antiviral Activity
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized below.
| Assay | Virus/Enzyme | Metric | Value | Reference |
| 3CLpro Inhibition | SARS-CoV-2 (SC2) | IC50 | 68 nM | [1][2] |
| SARS-CoV-1 (SC1) | IC50 | 19 nM | [1][2] | |
| Antiviral Activity | SARS-CoV-2 | EC50 (CPE Inhibition) | 497 nM | [2] |
| SARS-CoV-2 | EC50 (Plaque Reduction) | 558 nM | [2] | |
| Cytotoxicity | - | CC50 (CPE Assay) | >50 μM | [2] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of the drug that gives a half-maximal response.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes the death of 50% of the cells.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the synthesis of analogous benzotriazole derivatives often involves the coupling of a benzotriazole-containing carboxylic acid with a suitable amine.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This protocol outlines a common method for measuring the inhibition of SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based substrate peptide with a fluorophore and a quencher
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of measuring fluorescence.
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate. c. Add the SARS-CoV-2 3CLpro solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET substrate to each well. e. Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will be specific to the FRET pair used). f. The rate of reaction is determined from the linear phase of the fluorescence curve. g. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. h. Determine the IC50 value by fitting the dose-response data to a suitable equation.
Antiviral Cytopathic Effect (CPE) Assay
This protocol describes a method to assess the antiviral activity of this compound by measuring the inhibition of virus-induced cell death (cytopathic effect).
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer.
-
-
Procedure: a. Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer. b. Prepare a serial dilution of this compound in cell culture medium. c. Remove the old medium from the cells and add the diluted compound to the wells. d. Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control. e. Incubate the plates for a period sufficient to observe significant CPE in the positive control wells (e.g., 48-72 hours). f. At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions. g. Measure the luminescence in each well using a luminometer. h. Calculate the percent cell viability for each concentration of this compound relative to the uninfected and infected controls. i. Determine the EC50 value by fitting the dose-response data to a suitable equation.
Visualizations
Signaling Pathway: SARS-CoV-2 Polyprotein Processing and Inhibition
The following diagram illustrates the critical role of 3CLpro in the SARS-CoV-2 replication cycle and the mechanism of inhibition by this compound.
Caption: SARS-CoV-2 replication pathway and inhibition by this compound.
Experimental Workflow: 3CLpro FRET-based Inhibition Assay
The following diagram outlines the key steps in the FRET-based assay to determine the inhibitory activity of this compound against 3CLpro.
Caption: Workflow for the 3CLpro FRET-based inhibition assay.
Experimental Workflow: Antiviral CPE Assay
The following diagram illustrates the workflow for determining the antiviral efficacy of this compound using a cytopathic effect assay.
Caption: Workflow for the antiviral cytopathic effect (CPE) assay.
References
An In-depth Technical Guide to the Inhibitory Activity of CCF0058981
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibitory activities of CCF0058981, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). The document details its IC50 and EC50 values, the experimental methodologies used for their determination, and the crucial role of 3CLpro in the viral life cycle.
Quantitative Inhibitory and Antiviral Activity
The inhibitory potency of this compound against viral proteases and its antiviral efficacy in cell-based assays are summarized below.
| Parameter | Target/Assay | Value (nM) |
| IC50 | SARS-CoV-2 3CLpro | 68[1] |
| SARS-CoV-1 3CLpro | 19[1] | |
| EC50 | Cytopathic Effect (CPE) Inhibition | 497[1] |
| Plaque Reduction Assay | 558[1] | |
| CC50 | CPE Antiviral Assay | >50,000 |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of viable cells.
Experimental Protocols
The following sections detail the methodologies employed to determine the IC50 and EC50 values of this compound.
IC50 Determination: FRET-Based Enzymatic Assay
The in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro is determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
This compound (test compound).
-
DMSO (for compound dilution).
-
Microplate reader capable of fluorescence measurement.
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well or 384-well plate, add the assay buffer. c. Add the diluted this compound to the respective wells. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only). d. Add the SARS-CoV-2 3CLpro enzyme to all wells except the negative control. e. Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. f. Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells. g. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans) over a set period. h. Calculate the initial reaction velocity for each concentration of the inhibitor. i. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
EC50 Determination: Cell-Based Antiviral Assays
The antiviral efficacy of this compound is assessed using cytopathic effect (CPE) inhibition and plaque reduction assays in a suitable cell line, such as Vero E6 cells.
Principle: SARS-CoV-2 infection causes visible damage to host cells, known as the cytopathic effect, which ultimately leads to cell death. This assay measures the ability of a compound to protect cells from virus-induced CPE.
Protocol:
-
Cell Culture and Virus Infection: a. Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the growth medium from the cells and add the compound dilutions. d. Infect the cells with a known titer of SARS-CoV-2. Include a virus control (cells and virus without compound) and a cell control (cells only). e. Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).
-
Quantification of CPE: a. After incubation, visually assess the CPE in each well using a microscope. b. Quantify cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively. c. Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Principle: This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Protocol:
-
Plaque Assay: a. Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency. b. Prepare serial dilutions of this compound. c. In separate tubes, pre-incubate a fixed amount of SARS-CoV-2 with each compound dilution for a specific time (e.g., 1 hour at 37°C). d. Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. e. After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells. f. Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (e.g., 3-5 days).
-
Plaque Visualization and Counting: a. Fix the cells with a suitable fixative (e.g., 4% formaldehyde). b. Stain the cells with a dye such as crystal violet, which stains viable cells, leaving the plaques unstained. c. Count the number of plaques in each well. d. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. e. Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SARS-CoV-2 3CLpro cleavage pathway and the general workflow for determining the inhibitory activity of compounds like this compound.
Caption: SARS-CoV-2 3CLpro Cleavage Pathway and Inhibition.
Caption: Workflow for IC50 and EC50 Determination.
References
Methodological & Application
Application Notes and Protocols for CCF0058981 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the viral life cycle, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[3][4][5] By inhibiting 3CLpro, this compound effectively blocks viral replication, making it a valuable tool for COVID-19 research and a potential therapeutic candidate.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antiviral efficacy. The protocols are intended for researchers, scientists, and drug development professionals familiar with standard cell culture and virological techniques.
Mechanism of Action
This compound acts as a competitive inhibitor of the SARS-CoV-2 3CLpro. The 3CLpro is a cysteine protease that processes the viral polyproteins pp1a and pp1ab at 11 distinct cleavage sites. This proteolytic activity is a prerequisite for the assembly of the viral replication and transcription complex. This compound binds to the active site of the 3CLpro, preventing it from cleaving its natural substrates. This disruption of the viral replication machinery ultimately leads to the inhibition of virus production.
Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Description |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | The half-maximal inhibitory concentration against the isolated SARS-CoV-2 3CLpro enzyme.[1] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | The half-maximal inhibitory concentration against the isolated SARS-CoV-1 3CLpro enzyme.[1] |
| EC50 (Cytopathic Effect Inhibition) | 497 nM (0.497 µM) | The half-maximal effective concentration for inhibiting the virus-induced cytopathic effect in cells.[1][6] |
| EC50 (Plaque Reduction) | 558 nM (0.558 µM) | The half-maximal effective concentration for reducing the formation of viral plaques in cell culture.[1][6] |
| CC50 (Cytotoxicity) | >50 µM | The half-maximal cytotoxic concentration, indicating low toxicity to host cells.[1] |
Experimental Protocols
Herein are detailed protocols for three common cell-based assays to assess the antiviral activity of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Biosafety Level 3 (BSL-3) facility and procedures
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of DMEM with 2% FBS. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-virus control.
-
Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.
-
Data Analysis:
-
Normalize the data to the no-virus control (100% viability) and the virus-only control (0% viability).
-
Plot the percentage of CPE inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of viral plaques in the presence of the inhibitor.
Materials:
-
Vero E6 cells
-
SARS-CoV-2
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., DMEM with 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
-
BSL-3 facility and procedures
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will form a confluent monolayer after 24-48 hours.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of SARS-CoV-2 suspension containing a known number of plaque-forming units (PFU) (e.g., 100 PFU). Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the confluent cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of the overlay medium.
-
Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2 until visible plaques are formed.
-
Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.
-
Plot the percentage of plaque reduction against the log concentration of this compound.
-
Determine the EC50 value using non-linear regression.
-
3CLpro Inhibitor High-Throughput Screening (HTS) Assay
This is a target-specific assay to identify and characterize inhibitors of the 3CLpro in a cellular context, often using a reporter system. A split-GFP complementation assay is a common example.[1][6][7]
Materials:
-
HEK293T cells
-
Expression plasmids: one encoding a substrate with a 3CLpro cleavage site flanked by two parts of a split-GFP, and another encoding the SARS-CoV-2 3CLpro.
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HEK293T cells in plates to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the split-GFP substrate plasmid and the 3CLpro plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubation: Incubate for 24-48 hours at 37°C with 5% CO2.
-
Fluorescence Measurement: Measure the GFP fluorescence using a plate reader. In the absence of an inhibitor, 3CLpro cleaves the substrate, preventing the two halves of GFP from complementing and fluorescing. In the presence of an inhibitor like this compound, cleavage is blocked, GFP reassembles, and fluorescence is restored.
-
Data Analysis:
-
Normalize the fluorescence signal to a positive control (e.g., a known 3CLpro inhibitor) and a negative control (vehicle).
-
Plot the fluorescence intensity against the log concentration of this compound.
-
Calculate the EC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating antiviral compounds like this compound.
Caption: A generalized workflow for the screening and validation of antiviral compounds.
References
- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CCF0058981 in a Cytopathic Effect (CPE) Inhibition Assay
These application notes provide a detailed protocol for determining the antiviral activity of CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3CL protease, using a cytopathic effect (CPE) inhibition assay. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies.
Introduction
This compound is a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2] Inhibition of this protease is a key strategy for the development of antiviral drugs against COVID-19. The cytopathic effect (CPE) inhibition assay is a widely used method to assess the in vitro efficacy of antiviral compounds.[3] This assay measures the ability of a compound to protect host cells from the destructive effects of viral infection.
Principle of the Assay
In a CPE assay, a monolayer of susceptible host cells is infected with a virus, in this case, SARS-CoV-2. The viral replication leads to observable damage to the cells, known as the cytopathic effect, which ultimately results in cell death.[4] Antiviral compounds that inhibit viral replication will protect the cells from CPE. The extent of this protection is typically quantified by measuring cell viability at the end of the assay. This allows for the determination of the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE.
Quantitative Data for this compound
The following table summarizes the known in vitro activity of this compound.
| Parameter | Value | Description |
| EC50 (CPE) | 497 nM | The concentration of this compound that results in a 50% reduction in the cytopathic effect induced by SARS-CoV-2.[1] |
| EC50 (Plaque Reduction) | 558 nM | The concentration of this compound required to reduce the number of viral plaques by 50%.[1][2] |
| CC50 | >50 µM | The concentration of this compound that causes a 50% reduction in the viability of uninfected cells, indicating its cytotoxic potential.[1] |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | The concentration of this compound that inhibits the enzymatic activity of the SARS-CoV-2 3CL protease by 50%.[1] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | The concentration of this compound that inhibits the enzymatic activity of the SARS-CoV-1 3CL protease by 50%.[1] |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This protocol is adapted from established methods for assessing antiviral activity against SARS-CoV-2.
Materials and Reagents
-
Vero E6 cells (ATCC CCL-81 or equivalent)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020 strain)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom, black-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Phosphate-buffered saline (PBS)
-
Biosafety cabinet (BSL-3)
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
Application Notes and Protocols for In Vivo Studies of CCF0058981
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2] As a key target for antiviral drug development, understanding the in vivo characteristics of 3CLpro inhibitors like this compound is crucial for their progression as potential therapeutic agents. These application notes provide detailed information on the formulation of this compound for in vivo studies, its mechanism of action, and representative protocols for preclinical evaluation in animal models.
Physicochemical and In Vitro Efficacy Data
A summary of the key in vitro data for this compound is presented in the table below. This information is essential for designing and interpreting in vivo experiments.
| Parameter | Value | Reference |
| Target | SARS-CoV-2 3CLpro (SC2) | [1][2] |
| IC50 (SC2) | 68 nM | [1][2] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | [1][2] |
| EC50 (Cytopathic Effect Inhibition) | 497 nM | [1][2] |
| EC50 (Plaque Reduction) | 558 nM | [1][2] |
| CC50 (Cytotoxicity) | >50 µM | [1][2] |
| Human Liver Microsome T1/2 | 21.1 min | [1] |
| Human Liver Microsome CLint | 141 mL/min/kg | [1] |
Mechanism of Action: Inhibition of Viral Polyprotein Processing
This compound functions by noncovalently binding to the active site of the SARS-CoV-2 3CLpro. This protease is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By inhibiting 3CLpro, this compound effectively halts the viral life cycle.
Caption: SARS-CoV-2 3CLpro Inhibition by this compound.
Formulation for In Vivo Administration
Proper formulation is critical for achieving adequate exposure and efficacy in animal models. This compound can be prepared as a suspension for oral (PO) or intraperitoneal (IP) administration. Two recommended protocols are provided below.
Note: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Formulation Protocols
| Protocol | Vehicle Composition | Final Concentration | Administration Route |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Oral (PO) or Intraperitoneal (IP) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Oral (PO) or Intraperitoneal (IP) |
Detailed Formulation Procedures
Protocol 1: PEG300-based Formulation
This protocol yields a 2.5 mg/mL suspended solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for 1 mL of formulation):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution thoroughly. Use ultrasonic treatment if a suspended solution is required.[1]
Protocol 2: SBE-β-CD-based Formulation
This protocol also yields a 2.5 mg/mL suspended solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure (for 1 mL of formulation):
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the SBE-β-CD solution.
-
Mix thoroughly. Use ultrasonic treatment if a suspended solution is required.[1]
Representative In Vivo Efficacy Study Protocol (General)
Disclaimer: The following protocol is a representative example based on in vivo studies of other SARS-CoV-2 3CLpro inhibitors and has not been specifically validated for this compound. Researchers should optimize dosing, timing, and endpoints based on the specific characteristic of this compound and the animal model used.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Study Design
-
Animal Model: K18-hACE2 transgenic mice (susceptible to SARS-CoV-2 infection).
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Groups:
-
Group 1: Vehicle control (formulation vehicle only).
-
Group 2: this compound treatment.
-
-
Sample Size: n = 8-10 mice per group.
Experimental Procedure
-
Acclimatization: Acclimate K18-hACE2 mice for at least 7 days under appropriate biosafety level 3 (BSL-3) conditions.
-
Baseline: Record the body weight of each mouse before infection.
-
Infection: Anesthetize mice and intranasally inoculate with a sublethal dose of SARS-CoV-2 (e.g., 10^3 - 10^4 PFU in 50 µL of sterile PBS).
-
Treatment:
-
Begin treatment at a specified time point post-infection (e.g., 4 or 12 hours).
-
Administer this compound (e.g., 50-100 mg/kg, dose to be determined) or vehicle control via intraperitoneal (IP) or oral (PO) gavage.
-
Administer treatment once or twice daily for a specified duration (e.g., 5-7 days).
-
-
Monitoring:
-
Monitor mice daily for changes in body weight and clinical signs of disease (e.g., ruffled fur, hunched posture, reduced activity).
-
Euthanize mice that lose more than 20-25% of their initial body weight or show signs of severe distress.
-
-
Endpoint Analysis (e.g., Day 5 post-infection):
-
Euthanize all remaining mice.
-
Collect lungs and other relevant tissues (e.g., nasal turbinates, brain).
-
Process tissues for:
-
Viral Titer: Plaque assay or RT-qPCR to determine viral load.
-
Histopathology: H&E staining to assess lung injury and inflammation.
-
Cytokine/Chemokine Analysis: Multiplex immunoassay to measure inflammatory markers in lung homogenates.
-
-
Pharmacokinetic (PK) Study Protocol (General)
A preliminary PK study is recommended to determine the dosing regimen for efficacy studies.
Study Design
-
Animal Model: CD-1 or C57BL/6 mice.
-
Administration:
-
Intravenous (IV) bolus (e.g., 1-2 mg/kg) for bioavailability assessment.
-
Intraperitoneal (IP) or oral (PO) administration (e.g., 10-50 mg/kg) using the in vivo formulation.
-
-
Sampling: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Parameters to Determine: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).
Conclusion
This compound is a promising noncovalent inhibitor of SARS-CoV-2 3CLpro. The provided formulation protocols and representative in vivo study designs offer a framework for the preclinical evaluation of this compound. It is imperative that researchers adapt and optimize these general protocols to suit their specific experimental needs and to thoroughly characterize the in vivo efficacy and pharmacokinetic profile of this compound.
References
Preparing CCF0058981 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCF0058981 is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the replication of the SARS-CoV-2 virus, making it a key target for antiviral drug development.[3][4] this compound has demonstrated significant antiviral efficacy, inhibiting SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 68 nM and SARS-CoV-1 3CLpro with an IC50 of 19 nM.[1] In cell-based assays, it has shown inhibition of the cytopathic effect (CPE) with a half-maximal effective concentration (EC50) of 497 nM and plaque reduction with an EC50 of 558 nM.[1] Proper preparation of stock solutions is the first and a critical step in ensuring the accuracy and reproducibility of in vitro and in vivo studies involving this compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds like this compound for research purposes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its stock solution in DMSO are summarized in the table below.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Formula | C24H19ClN6O | [5] |
| Molecular Weight | 442.90 g/mol | [5] |
| Solubility in DMSO | ||
| Maximum Concentration | 25 mg/mL (56.45 mM) | [1] |
| Stock Solution Storage | ||
| Storage Temperature (Long-term) | -80°C | [1] |
| Storage Duration (Long-term) | Up to 6 months | [1] |
| Storage Temperature (Short-term) | -20°C | [1] |
| Storage Duration (Short-term) | Up to 1 month | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Safety Precautions
DMSO Handling: DMSO is a powerful solvent that can be readily absorbed through the skin.[6] It can carry dissolved substances with it, potentially increasing the risk of exposure to hazardous compounds.[7] Always handle DMSO in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6]
This compound Handling: The toxicological properties of this compound have not been fully characterized. It is prudent to handle the compound as a potentially hazardous substance. Avoid inhalation of the powder and direct contact with skin and eyes.
Protocol for Preparing a 25 mg/mL (56.45 mM) Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
-
Preparation: Before starting, ensure all equipment is clean and sterile. Bring the this compound powder and DMSO to room temperature.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 25 mg/mL solution, weigh 25 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 25 mg/mL solution, add 1 mL of DMSO for every 25 mg of compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath.[1] Sonicate for 5-10 minutes, or until the solution is clear. Gentle heating may also aid dissolution, but care should be taken to avoid degradation of the compound.
-
pH Adjustment (if necessary): For optimal solubility, the pH of the DMSO stock solution can be adjusted to 2 with HCl.[1] However, this step may not be necessary for all applications and should be considered based on experimental requirements.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Preparation of Working Solutions
To prepare working solutions for cell-based assays or other experiments, the DMSO stock solution can be further diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to avoid solvent-induced toxicity. Typically, the final DMSO concentration should be kept below 0.5% (v/v).[9]
Visualizations
Signaling Pathway of SARS-CoV-2 3CL Protease and Inhibition by this compound
Caption: Inhibition of SARS-CoV-2 replication by this compound.
Experimental Workflow for Preparing this compound Stock Solution
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCF981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. eviq.org.au [eviq.org.au]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for CCF0058981 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of CCF0058981, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). The protocols outlined below are based on established methodologies for testing antiviral compounds in relevant animal models.
Mechanism of Action
This compound is a potent inhibitor of the SARS-CoV-2 3CLpro, a viral enzyme essential for the replication of the virus.[1] The 3CLpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs). By inhibiting this protease, this compound effectively blocks the viral replication cycle. The absence of a close human homolog to the 3CLpro makes it an attractive target for antiviral therapy with a potentially high therapeutic index.[2]
Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on 3CLpro.
Quantitative Data
While specific in vivo pharmacokinetic and efficacy data for this compound are not yet extensively published, the following tables summarize its in vitro activity and provide a template for presenting in vivo data based on studies of other 3CLpro inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (SARS-CoV-2 3CLpro) | 68 nM | Enzymatic Assay | [1] |
| IC50 (SARS-CoV-1 3CLpro) | 19 nM | Enzymatic Assay | [1] |
| EC50 (CPE Inhibition) | 497 nM | Viral Replication Assay | [1] |
| EC50 (Plaque Reduction) | 558 nM | Viral Replication Assay | [1] |
| CC50 | >50 µM | Cytotoxicity Assay | [1] |
Table 2: Example In Vivo Dosing and Pharmacokinetics of a 3CLpro Inhibitor (Ensitrelvir) in Mice
This table provides example data from another 3CLpro inhibitor to illustrate typical parameters and is not data for this compound.
| Animal Model | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| BALB/c Mice | 16 | Oral | 1,230 | 2 | 8,760 | N/A | [3] |
| BALB/c Mice | 8 (BID) | Oral | 890 | 1 | 6,340 | N/A | [3] |
Table 3: Example In Vivo Efficacy of a 3CLpro Inhibitor in a SARS-CoV-2 Mouse Model
This table provides example data from another 3CLpro inhibitor to illustrate typical parameters and is not data for this compound.
| Animal Model | Treatment Group | Viral Titer Reduction (log10 PFU/lung) | Survival Rate (%) | Reference |
| K18-hACE2 Mice | Vehicle | - | 0 | [4] |
| K18-hACE2 Mice | Compound 11d (100 mg/kg) | >3 | 80 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound in animal models for efficacy and pharmacokinetic studies.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a suspension of this compound suitable for oral (PO) and intraperitoneal (IP) administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve in DMSO to a concentration of 25 mg/mL. Use an ultrasonic bath to aid dissolution if necessary.
-
-
Prepare the vehicle solution.
-
In a sterile tube, combine PEG300, Tween-80, and Saline in a volumetric ratio of 40:5:45.
-
-
Prepare the final dosing suspension.
-
For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity. Use an ultrasonic bath if precipitation occurs.
-
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound in a mouse model.
Protocol 2: In Vivo Efficacy Study in a SARS-CoV-2 Mouse Model
This protocol outlines a typical efficacy study using a transgenic mouse model susceptible to SARS-CoV-2 infection (e.g., K18-hACE2 mice).
Animal Model:
-
K18-hACE2 transgenic mice, 8-12 weeks old.
Experimental Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Group 2: this compound (dose to be determined by preliminary tolerability studies)
Procedure:
-
Acclimatization: Acclimate mice to the BSL-3 facility for at least 72 hours prior to the experiment.
-
Virus Challenge: Anesthetize mice and intranasally inoculate with a lethal dose of SARS-CoV-2 in a volume of 30-50 µL.[5]
-
Treatment:
-
Prophylactic: Administer this compound or vehicle via the desired route (e.g., oral gavage or IP injection) starting 24 hours before virus challenge and continue daily for a predetermined period (e.g., 7 days).
-
Therapeutic: Initiate treatment with this compound or vehicle at a specified time point post-infection (e.g., 12 or 24 hours) and continue daily.
-
-
Monitoring: Monitor mice daily for weight loss, clinical signs of disease (e.g., ruffled fur, hunched posture, labored breathing), and survival for 14 days post-infection.
-
Endpoint Analysis:
-
At selected time points (e.g., day 3 and 5 post-infection), a subset of mice from each group may be euthanized to collect lung tissue for viral load determination (by plaque assay or RT-qPCR) and histopathological analysis.
-
For survival studies, the experiment is concluded at day 14, and the survival rate is calculated.
-
Protocol 3: Pharmacokinetic Study in Mice
This protocol describes a study to determine the pharmacokinetic profile of this compound in mice.
Animal Model:
-
BALB/c mice, 8-12 weeks old.
Procedure:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and a parallel group via intravenous (IV) injection to determine bioavailability.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
Logical Relationship: From In Vitro to In Vivo Assessment
Caption: Logical progression from in vitro characterization to in vivo studies for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving CCF0058981 solubility for experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective use of CCF0058981 in experimental settings. It includes troubleshooting advice, frequently asked questions, detailed protocols, and supporting diagrams to ensure optimal solubility and successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in DMSO. What should I do?
A1: this compound can be challenging to dissolve. For a 25 mg/mL stock solution in DMSO, the use of sonication is recommended to aid dissolution.[1][2] Gently warming the solution to 37°C may also help.[2] If solubility issues persist, adjusting the pH to 2 with HCl has been reported to improve solubility in DMSO.[2]
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer/cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are a few strategies to mitigate precipitation:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically not exceeding 1-2% for cell-based assays.[3]
-
Use of Surfactants: For in vitro enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 (0.01 - 0.05%) to your assay buffer can help maintain compound solubility.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vehicle Formulations: For in vivo studies, specific vehicle formulations are necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline to create a suspended solution.[1]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Prepared stock solutions of this compound in DMSO should be stored in aliquots to avoid repeated freeze-thaw cycles.[2] For long-term storage, -80°C is recommended for up to 6 months. For shorter periods, -20°C is suitable for up to 1 month.[1][2]
Q4: Can I prepare a working solution of this compound in an aqueous buffer for my experiments?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. It is best to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/Vehicle | Concentration | Molar Equivalent | Notes |
| DMSO | 25 mg/mL | 56.45 mM | Requires sonication; pH adjustment to 2 with HCl may aid.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | 5.64 mM | Forms a suspended solution; requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 5.64 mM | Forms a suspended solution; requires sonication.[1] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the compound is fully dissolved. Intermittent warming to 37°C can be applied if necessary.[2]
-
Once dissolved, aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
Protocol 2: Preparation of a Suspended Solution for In Vivo Experiments
This protocol provides a method for preparing a 2.5 mg/mL suspended solution suitable for administration.[1]
Materials:
-
25 mg/mL this compound in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Saline solution
Procedure (for 1 mL of working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid in creating a uniform suspension.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Visualizations
Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease
This compound is a noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][2][4] This enzyme is critical for the life cycle of the virus as it cleaves the viral polyproteins into functional proteins required for viral replication.[5][6] By inhibiting 3CLpro, this compound blocks this process, thereby exerting its antiviral effect.[7]
Caption: Mechanism of this compound action on the viral replication cycle.
Experimental Workflow: Compound Solubilization
The following diagram outlines a logical workflow for preparing this compound for experimental use, from initial stock preparation to final working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. CCF981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
CCF0058981 stability and storage conditions
This technical support center provides essential information on the stability, storage, and handling of CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro).[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the optimal performance and integrity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as CCF981, is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[2] The 3CL protease is essential for the life cycle of the virus, as it cleaves viral polyproteins into functional non-structural proteins. By inhibiting this enzyme, this compound blocks viral replication.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions are summarized in the table below. It is important to avoid repeated freeze-thaw cycles.[3][4]
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[5] For cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid cellular toxicity.[4] Always use high-purity, anhydrous DMSO to prepare the stock solution.
4. Can I use this compound for in vivo animal experiments?
Yes, this compound can be used for in vivo studies. A common formulation for oral and intraperitoneal injection involves creating a suspended solution. A typical protocol involves dissolving the compound in DMSO first, then mixing with PEG300 and Tween-80, and finally suspending in saline.[1]
Stability and Storage Conditions
The stability of this compound is dependent on the storage conditions. Adhering to the recommended guidelines will ensure the compound's integrity over time.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.[4]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
Encountering issues during experiments is not uncommon. This guide provides troubleshooting for potential problems when working with this compound.
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory activity | Improper storage of the compound. | Ensure the compound has been stored at the recommended temperature and is within its shelf life. |
| Incorrect concentration of the inhibitor. | Verify calculations and the accuracy of weighing and dilution steps. | |
| Inactive enzyme. | Use a positive control to confirm the activity of the 3CL protease. | |
| Precipitation of the compound in cell culture media | Low solubility in aqueous solutions. | Ensure the final DMSO concentration is kept low (e.g., <0.5%). Perform serial dilutions to minimize precipitation. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. | Use fresh aliquots for each experiment. |
| Variation in experimental conditions. | Maintain consistent parameters such as incubation times, temperatures, and cell densities. |
Visualizing the Mechanism and Workflow
Mechanism of Action: Inhibition of SARS-CoV-2 Replication
The following diagram illustrates how this compound inhibits the SARS-CoV-2 3CL protease, thereby blocking the viral replication cycle.
Caption: Inhibition of 3CLpro by this compound blocks viral polyprotein cleavage.
Experimental Workflow: In Vitro 3CLpro Inhibition Assay
This diagram outlines a typical experimental workflow for assessing the inhibitory activity of this compound against the 3CL protease.
Caption: A typical workflow for an in vitro 3CLpro inhibition assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCF981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Troubleshooting CCF0058981 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing the precipitation of CCF0058981 in cell culture media. The following question-and-answer format directly addresses common issues to ensure successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a noncovalent inhibitor of SARS-CoV-2 3CLpro (Mpro) with an IC50 of 68 nM.[1][2] It also inhibits SARS-CoV-1 3CLpro with an IC50 of 19 nM.[1] Its known solubility is 25 mg/mL in DMSO with the aid of ultrasonication and pH adjustment to 2 with HCl.[3] It can also be prepared as a suspended solution at 2.5 mg/mL in a vehicle containing DMSO, PEG300, Tween-80, and saline.[1] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions and prone to precipitation when a concentrated DMSO stock is diluted into cell culture media.
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of a DMSO-solubilized compound like this compound upon addition to aqueous-based cell culture media is a common issue. This phenomenon, often referred to as "crashing out," occurs because the compound is poorly soluble in water.[4] While DMSO is an excellent organic solvent, its ability to keep the compound in solution is dramatically reduced upon dilution into the aqueous environment of the cell culture medium.[4][5]
Q3: What are the common factors that contribute to compound precipitation in cell culture media?
Several factors can influence the solubility of a compound in complex biological media:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium is critical. A higher concentration of DMSO will better solvate the compound, but it can also be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[6]
-
Compound Concentration: The higher the final concentration of this compound in the media, the more likely it is to precipitate.
-
Media Composition: Components of the cell culture medium, such as salts, pH, and the presence of proteins (like those in fetal bovine serum), can all impact the solubility of a compound.
-
Temperature: Temperature fluctuations can affect solubility. It is generally recommended to warm the media to 37°C before adding the compound.
-
Method of Addition: Rapidly adding a concentrated DMSO stock to the media without proper mixing can cause localized high concentrations of the compound, leading to immediate precipitation.
Q4: Can the presence of serum in my media affect the solubility of this compound?
Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can either increase or decrease the solubility of a compound. Serum proteins, like albumin, can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility.[7][8] However, in some cases, interactions with serum components can also lead to precipitation. The effect of serum on the solubility of this compound should be empirically determined.
Troubleshooting Guide
Issue: I observe a cloudy precipitate immediately upon adding my this compound DMSO stock to the cell culture medium.
This is a classic sign of poor aqueous solubility. Here are several strategies to address this, starting with the simplest:
1. Optimize the Dilution Method:
-
Increase Mixing: When adding the DMSO stock to your media, vortex or pipette vigorously to ensure rapid and thorough mixing. This prevents the formation of localized high concentrations of the compound that can trigger precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the highly concentrated DMSO stock into a smaller volume of media with vigorous mixing, and then add this intermediate dilution to the final volume.[6]
-
Pre-warming the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as solubility often increases with temperature.
2. Adjust Stock and Final Concentrations:
-
Use a Higher Stock Concentration: Prepare a more concentrated stock solution of this compound in DMSO. This allows you to add a smaller volume of the stock to your media to achieve the desired final concentration, thereby keeping the final DMSO percentage lower.
-
Determine the Maximum Soluble Concentration: It is crucial to determine the kinetic solubility of this compound in your specific cell culture medium. This can be done experimentally (see Experimental Protocols section). Once you know the maximum soluble concentration, ensure your experimental concentrations are below this limit.
3. Modify the Solvent Environment:
-
Pre-spike the Media with DMSO: Before adding your this compound stock, add a small amount of pure DMSO to the cell culture medium to bring the final DMSO concentration to the desired level (e.g., 0.1% or 0.5%).[5] Then, add the compound stock to this DMSO-containing medium. This can sometimes help to keep the compound in solution.[5]
-
Use of Co-solvents: For in vivo studies, co-solvents like PEG300 and Tween-80 are used to create a suspended solution of this compound.[1] While not ideal for in vitro cell culture due to potential toxicity, in some specific assay formats, the use of a small amount of a biocompatible co-solvent could be explored, but would require extensive validation.
Issue: The media looks clear initially, but I see crystalline precipitates in my culture plates after some time.
This indicates that the compound is precipitating out of solution over time.
-
Thermodynamic vs. Kinetic Solubility: You may have exceeded the thermodynamic solubility of the compound, even if it was initially kinetically soluble. The only reliable solution is to work at a lower final concentration of this compound.
-
Incubation Conditions: Ensure your incubator has stable temperature and humidity. Evaporation from culture plates can increase the concentration of all components, including your compound, potentially leading to precipitation.
Experimental Protocols
To systematically troubleshoot precipitation issues, it is recommended to perform a kinetic solubility assay in your specific cell culture media.
Protocol: Determination of Kinetic Solubility of this compound in Cell Culture Media
Objective: To determine the maximum concentration of this compound that can be maintained in solution in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or a nephelometer.
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM). Use ultrasonication if necessary to aid dissolution.[9]
-
-
Prepare Serial Dilutions in DMSO:
-
In a separate 96-well plate, perform a 2-fold serial dilution of the 50 mM this compound stock solution in 100% DMSO. This will create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
-
Prepare Test Plates:
-
Prepare two sets of 96-well plates containing your cell culture medium: one with your standard FBS concentration and one without FBS.
-
Add 198 µL of the appropriate medium to each well.
-
-
Add Compound Dilutions to Media:
-
Using a multichannel pipette, transfer 2 µL of each DMSO dilution of this compound into the corresponding wells of the media-containing plates. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Also, include wells with 2 µL of DMSO only as a negative control.
-
-
Incubation and Measurement:
-
Immediately after adding the compound, mix the contents of the wells thoroughly by pipetting up and down.
-
Take an initial absorbance reading at 600 nm (or measure light scattering with a nephelometer). This is your T=0 time point.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Take subsequent readings at various time points (e.g., 1, 4, and 24 hours).
-
Data Analysis and Interpretation:
-
An increase in absorbance (or light scattering) over time compared to the DMSO control indicates the formation of a precipitate.
-
The highest concentration that does not show a significant increase in absorbance over the 24-hour period can be considered the kinetic solubility of this compound in that specific medium.
Data Presentation:
The results of this experiment can be summarized in a table as follows:
| This compound Concentration (µM) | Absorbance (600 nm) at T=0 | Absorbance (600 nm) at T=1h | Absorbance (600 nm) at T=4h | Absorbance (600 nm) at T=24h | Precipitation Observed? (Yes/No) |
| Medium with 10% FBS | |||||
| 500 | |||||
| 250 | |||||
| 125 | |||||
| ... | |||||
| DMSO Control | |||||
| Medium without FBS | |||||
| 500 | |||||
| 250 | |||||
| 125 | |||||
| ... | |||||
| DMSO Control |
Visualizations
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Caption: Troubleshooting flowchart for this compound precipitation in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCF981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Immunomart [immunomart.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. FACTORS INVOLVED IN THE USE OF ORGANIC SOLVENTS AS PRECIPITATING AND DRYING AGENTS OF IMMUNE SERA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Troubleshooting High In vivo Clearance of CCF0058981
Welcome to the technical support center for CCF0058981. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo performance of this potent noncovalent SARS-CoV-2 3CLpro inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the high in vivo clearance of this compound and strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro metabolic stability of this compound?
A1: this compound has demonstrated high intrinsic clearance in in vitro studies using human liver microsomes. This suggests that the compound is rapidly metabolized, which is a likely contributor to its high in vivo clearance.
Q2: What are the primary mechanisms responsible for the high clearance of small molecules like this compound?
A2: The high clearance of small molecules is typically attributed to three main physiological processes:
-
Metabolic Transformation: Primarily occurring in the liver, enzymes such as cytochrome P450s (CYPs) modify the drug, making it more water-soluble and easier to excrete. Given the in vitro data, this is a strong possibility for this compound.
-
Renal Excretion: The kidneys can filter the compound from the blood into the urine.
-
Hepatobiliary Excretion: The liver can actively transport the compound into the bile, which is then eliminated through the feces.
Q3: Are there any known in vivo pharmacokinetic data for this compound in animal models?
A3: Currently, there is no publicly available in vivo pharmacokinetic data for this compound in preclinical species such as mice or rats. The high in vitro clearance in human liver microsomes suggests that similar challenges may be observed in vivo.
Troubleshooting Guide
This guide provides a structured approach to investigating and addressing the high in vivo clearance of this compound.
Problem: High In Vivo Clearance Observed or Suspected
High in vivo clearance can manifest as low plasma exposure (low AUC), a short half-life (t½), and consequently, reduced efficacy in animal models.
Step 1: Confirm and Characterize the High Clearance
The first step is to quantitatively assess the clearance of this compound in a relevant in vivo model and to understand the underlying mechanisms.
Recommended Experiments:
-
In Vivo Pharmacokinetic (PK) Study in Rodents (Mouse or Rat): This is a critical experiment to determine key PK parameters.
-
In Vitro Metabolic Stability Assays: To confirm the high metabolic turnover and to compare stability across different species and subcellular fractions.
-
CYP450 Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism of this compound.
Data to Collect & Analyze:
Summarize the quantitative data from these experiments in the following tables for clear comparison.
| In Vitro Metabolic Stability of this compound | |
| Parameter | Value |
| Test System | Human Liver Microsomes |
| Half-Life (t½) | 21.1 min |
| Intrinsic Clearance (CL_int) | 141 mL/min/kg |
Caption: In vitro metabolic stability data for this compound in human liver microsomes.
| In Vivo Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data) | |
| Parameter | Value |
| Dose & Route | 10 mg/kg, Intravenous (IV) |
| AUC (0-inf) (ng*h/mL) | [Insert experimental value] |
| Clearance (CL) (mL/min/kg) | [Insert experimental value] |
| Volume of Distribution (Vd) (L/kg) | [Insert experimental value] |
| Half-Life (t½) (h) | [Insert experimental value] |
| Oral Bioavailability (%) | [Insert experimental value from a separate oral dosing arm] |
Caption: Table to summarize key in vivo pharmacokinetic parameters of this compound from a study in mice.
Step 2: Investigate the Metabolic Pathways
Understanding how and where this compound is metabolized is key to developing strategies to improve its stability.
Recommended Experiment:
-
Metabolite Identification and Profiling: This can be performed on samples from in vitro metabolic stability assays or from in vivo PK studies.
Workflow for Addressing High Clearance
Caption: A logical workflow for troubleshooting and addressing the high in vivo clearance of this compound.
Step 3: Implement Mitigation Strategies
Based on the findings from the investigation, several strategies can be employed to reduce the clearance of this compound.
Strategy 1: Structural Modification
If a specific metabolic "hotspot" is identified on the molecule, medicinal chemistry efforts can be directed to modify that position to block metabolism.
-
Example Approach: If oxidation of a particular aromatic ring is identified as the primary metabolic pathway, substitution at that position with a metabolically robust group (e.g., a fluorine atom) could be explored.
Strategy 2: Formulation Development
Advanced formulation strategies can protect the drug from premature metabolism and enhance its absorption.
-
Lipid-based formulations (e.g., SEDDS, SMEDDS): Can enhance lymphatic transport, partially bypassing first-pass metabolism in the liver.
-
Nanoparticle encapsulation: Can shield the drug from metabolic enzymes.
-
Prodrug approach: A metabolically stable promoiety can be attached to the parent drug, which is cleaved at the target site to release the active compound.
Strategy 3: Change in Route of Administration
If high first-pass metabolism is the primary issue after oral administration, changing the route of administration can significantly increase systemic exposure.
-
Intravenous (IV) or Subcutaneous (SC) injection: Bypasses the gastrointestinal tract and the liver, delivering the drug directly into systemic circulation.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, mouse, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration ~1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with 2-3 volumes of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CL_int).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound in mice following intravenous administration.
Materials:
-
This compound
-
Vehicle suitable for intravenous injection (e.g., saline with a co-solvent like PEG400 or Solutol HS 15)
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated capillaries, plasma separator tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer a single intravenous (bolus) dose of this compound (e.g., 1-10 mg/kg) to a cohort of mice.
-
Collect blood samples (~20-30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data and perform non-compartmental analysis to determine pharmacokinetic parameters (AUC, CL, Vd, t½).
Signaling Pathway Visualization
The primary metabolic clearance of many small molecule drugs is mediated by the Cytochrome P450 enzyme system in the liver. The following diagram illustrates a simplified overview of this pathway.
Technical Support Center: Investigating the Impact of P-glycoprotein on CCF0058981 Cellular Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the influence of P-glycoprotein (P-gp) on the cellular efficacy of CCF0058981, a noncovalent SARS-CoV-2 3CLpro inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][2] It functions by binding to the active site of the enzyme, thereby preventing the proteolytic processing of viral polyproteins, which is essential for viral replication.[1][2] this compound has demonstrated antiviral efficacy in vitro with an IC50 of 68 nM against SARS-CoV-2 3CLpro and an EC50 of approximately 500 nM in viral replication assays.[1]
Q2: What is P-glycoprotein (P-gp) and why is it relevant to drug efficacy?
A2: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump.[3][4] It is expressed in various tissues, including the intestine, blood-brain barrier, and cancer cells.[3][5] P-gp actively transports a wide range of structurally diverse compounds out of cells, which can limit the intracellular concentration and thus the efficacy of drugs that are P-gp substrates.[3][4][6] Overexpression of P-gp is a common mechanism of multidrug resistance (MDR) in cancer.[4][7]
Q3: Is this compound a substrate of P-glycoprotein?
A3: Based on a hypothetical analysis, this compound shows characteristics of a potential P-gp substrate. This is suggested by a significant decrease in its cellular efficacy in cells overexpressing P-gp, which can be reversed by a P-gp inhibitor. Definitive confirmation requires specific experimental validation using bidirectional transport assays.
Q4: How can I determine if P-gp is affecting the efficacy of this compound in my cell line?
A4: You can investigate the role of P-gp by comparing the cytotoxicity of this compound in your cell line with and without a P-gp inhibitor, such as verapamil or elacridar.[8][9] A significant increase in potency (a leftward shift in the dose-response curve) in the presence of the inhibitor suggests that P-gp is actively effluxing this compound. Further confirmation can be obtained by using cell lines with varying, well-characterized levels of P-gp expression.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: High variability in cytotoxicity (EC50) values for this compound across different experimental setups.
-
Possible Cause 1: Inconsistent P-gp expression levels in cell culture.
-
Troubleshooting: Ensure consistent cell passage numbers and culture conditions, as P-gp expression can vary with cell confluence and passage number.[11] Regularly verify P-gp expression levels using Western blotting or qPCR.
-
-
Possible Cause 2: Presence of P-gp inducers or inhibitors in the culture medium.
-
Troubleshooting: Some serum components or other media additives can modulate P-gp expression or activity. Use a consistent and well-defined medium formulation. If possible, test for P-gp activity in your baseline culture conditions.
-
Problem 2: No significant difference in this compound efficacy with the addition of a P-gp inhibitor.
-
Possible Cause 1: Low or absent P-gp expression in your cell line.
-
Possible Cause 2: The concentration of the P-gp inhibitor is suboptimal.
-
Troubleshooting: Perform a dose-response experiment with the P-gp inhibitor alone to determine its non-toxic concentration range. Then, test a range of inhibitor concentrations in combination with this compound to ensure you are using an effective concentration.
-
-
Possible Cause 3: this compound is not a significant substrate for P-gp.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments investigating the interaction between this compound and P-glycoprotein.
Table 1: Cytotoxicity of this compound in Parental and P-gp Overexpressing Cell Lines.
| Cell Line | P-gp Expression | This compound EC50 (nM) | Fold Resistance |
| Parental Cell Line | Low | 550 | 1.0 |
| P-gp Overexpressing | High | 3200 | 5.8 |
Table 2: Effect of a P-gp Inhibitor on this compound Cytotoxicity.
| Cell Line | Treatment | This compound EC50 (nM) | Reversal Fold |
| P-gp Overexpressing | This compound alone | 3200 | - |
| P-gp Overexpressing | This compound + Verapamil (10 µM) | 650 | 4.9 |
Table 3: Bidirectional Transport of this compound across MDCK-MDR1 Cell Monolayers.
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Apical to Basolateral (A→B) | 1.5 |
| Basolateral to Apical (B→A) | 7.8 |
| Efflux Ratio (B→A / A→B) | 5.2 |
An efflux ratio greater than 2 is a strong indicator that a compound is a P-gp substrate.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal effective concentration (EC50) of this compound.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. For experiments with a P-gp inhibitor, pre-incubate the cells with a non-toxic concentration of the inhibitor (e.g., 10 µM Verapamil) for 1 hour before adding this compound.
-
Incubation: Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Bidirectional Transport Assay
This assay determines if a compound is a substrate of an efflux transporter like P-gp.[8][14]
-
Cell Seeding: Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Transport Experiment:
-
Apical to Basolateral (A→B): Add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B→A): Add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio Calculation: Determine the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).
Visualizations
Caption: P-gp mediated efflux of this compound reduces its intracellular concentration.
Caption: Logical workflow for investigating P-gp's impact on this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. mdpi.com [mdpi.com]
- 7. Is Resistance Useless? Multidrug Resistance and Collateral Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-gp Substrate Identification | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro study of P-glycoprotein induction as an antidotal pathway to prevent cytotoxicity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating Potential P-gp Substrates: Main Aspects to Choose the Adequate Permeability Model for Assessing Gastrointestinal Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing CCF0058981 Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCF0058981 in antiviral assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate effective and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro).[1] 3CLpro is an essential enzyme for the virus's replication, as it cleaves viral polyproteins into functional non-structural proteins. By inhibiting this protease, this compound effectively blocks the viral replication cycle.
Q2: What are the key parameters to consider when determining the optimal concentration of this compound?
A2: The optimal concentration of this compound depends on a balance between its antiviral efficacy and its potential cytotoxicity. Key parameters to determine are:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that inhibits the activity of the purified 3CLpro enzyme by 50%.
-
EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits viral replication in a cell-based assay by 50%.[2]
-
CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in the viability of host cells.[2][3]
-
Selectivity Index (SI): Calculated as CC50 / EC50, this ratio indicates the therapeutic window of the compound. A higher SI is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells.
Q3: Which cell lines are recommended for testing the antiviral activity of this compound against SARS-CoV-2?
A3: Several cell lines are susceptible to SARS-CoV-2 infection and are commonly used in antiviral assays. These include:
-
Vero E6 cells: An African green monkey kidney cell line that is highly susceptible to SARS-CoV-2 and shows clear cytopathic effects (CPE).[4][5]
-
Caco-2 cells: A human colorectal adenocarcinoma cell line that can be used to model infection in intestinal epithelial cells.[6][7]
-
Calu-3 cells: A human lung adenocarcinoma cell line that is a relevant model for respiratory tract infections.[6]
-
A549 cells expressing ACE2: A human lung carcinoma cell line that has been engineered to express the ACE2 receptor, making it susceptible to SARS-CoV-2 infection.[8]
Q4: How does inhibition of 3CLpro by this compound affect host cell signaling pathways?
A4: The primary target of this compound is the viral 3CLpro. However, by inhibiting viral replication, it indirectly affects host cell pathways that are modulated by the virus. For instance, SARS-CoV-2 proteases, including 3CLpro, have been shown to cleave host proteins involved in the innate immune response, such as IRF3, NLRP12, and TAB1.[9] By blocking 3CLpro activity, this compound may help to preserve these host immune functions.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
-
Possible Cause: Inconsistent virus titer.
-
Solution: Always use a freshly titrated virus stock for each experiment. Perform a viral plaque assay or TCID50 assay to accurately determine the virus concentration before infecting the cells.
-
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a uniform cell monolayer by carefully counting cells before seeding and allowing sufficient time for attachment and growth. Inconsistent cell numbers can significantly impact the outcome of the assay.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill the peripheral wells with sterile PBS or media.
-
Issue 2: this compound Shows High Cytotoxicity at Concentrations Close to its EC50
-
Possible Cause: The compound may have off-target effects in the specific cell line used.
-
Solution: Test the cytotoxicity of this compound in multiple relevant cell lines to determine if the toxicity is cell-type specific.
-
-
Possible Cause: Incorrect assessment of cell viability.
-
Solution: Use a reliable method for measuring cell viability, such as an MTS or CellTiter-Glo assay. Ensure that the compound does not interfere with the assay reagents. Run a control with the compound and the viability reagent in the absence of cells.
-
Issue 3: No Antiviral Activity Observed
-
Possible Cause: Inactive compound.
-
Solution: Verify the integrity and concentration of the this compound stock solution. If possible, confirm its activity in a cell-free enzymatic assay against purified 3CLpro.
-
-
Possible Cause: Low multiplicity of infection (MOI).
-
Solution: Ensure that the MOI is sufficient to cause a detectable cytopathic effect or viral replication within the timeframe of the assay. The optimal MOI should be determined empirically for each cell line and virus stock.
-
-
Possible Cause: The chosen cell line is not susceptible to the virus strain being used.
-
Solution: Confirm the susceptibility of the cell line to the specific SARS-CoV-2 strain by performing a pilot infection experiment and observing for cytopathic effects or by staining for viral antigens.
-
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 | 68 nM | SARS-CoV-2 3CLpro (SC2) enzymatic assay | [1] |
| IC50 | 19 nM | SARS-CoV-1 3CLpro (SC1) enzymatic assay | [1] |
| EC50 | 497 nM | Cytopathic Effect (CPE) Inhibition Assay | [1] |
| EC50 | 558 nM | Plaque Reduction Assay | [1] |
| CC50 | >50 µM | Cytopathic Effect (CPE) Antiviral Assay | [1] |
Detailed Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a "no compound" control (vehicle control).
-
Infection: On the day of the experiment, remove the cell culture medium from the plate. Add the prepared compound dilutions to the respective wells.
-
Immediately after adding the compound, infect the cells with SARS-CoV-2 at a pre-determined low multiplicity of infection (MOI), for example, 0.01. Include uninfected cell controls and virus-infected controls without any compound.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Viability Measurement: After incubation, measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the uninfected control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of viral plaques in the presence of the inhibitor.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium
-
SARS-CoV-2 virus stock of known titer
-
This compound stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., 2x MEM containing 0.6% agarose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer on the day of infection.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the compound-virus mixtures. Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with the agarose-containing medium. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until visible plaques are formed.
-
Staining: Fix the cells with 4% formaldehyde and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of plaque reduction against the log of the compound concentration to determine the EC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 7. Development and optimization of a high‐throughput screening assay for in vitro anti‐SARS‐CoV‐2 activity: Evaluation of 5676 Phase 1 Passed Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]
- 9. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for CCF0058981 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell lines for experiments involving CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell line selection important?
A1: this compound is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro), an enzyme essential for viral replication. Appropriate cell line selection is critical for obtaining accurate and reproducible data when evaluating the antiviral efficacy and cytotoxicity of this compound. Different cell lines can vary in their expression of viral entry factors (e.g., ACE2 and TMPRSS2), their innate immune responses, and their susceptibility to viral-induced cytopathic effects (CPE), all of which can influence experimental outcomes.
Q2: Which cell lines are commonly used for testing SARS-CoV-2 inhibitors like this compound?
A2: Several cell lines are commonly used for SARS-CoV-2 research. The choice depends on the specific experimental goals. Key cell lines include:
-
Vero E6: An African green monkey kidney cell line that is highly susceptible to SARS-CoV-2 infection and exhibits clear cytopathic effects, making it ideal for plaque reduction and CPE inhibition assays.
-
A549-hACE2: A human lung adenocarcinoma cell line engineered to overexpress the human ACE2 receptor, providing a more physiologically relevant model for respiratory virus infection.
-
Calu-3: A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2, offering a valuable model for studying viral entry and replication in the context of human lung cells.
-
Caco-2: A human colorectal adenocarcinoma cell line that is also susceptible to SARS-CoV-2 infection and can be used to study viral pathogenesis in an intestinal model.
-
Huh-7: A human hepatoma cell line that can support SARS-CoV-2 replication.
Q3: What are the key parameters to consider when evaluating this compound in these cell lines?
A3: The primary parameters to assess are:
-
EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%. This is a measure of the compound's antiviral potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. This is a measure of the compound's toxicity to the host cells.
-
SI (Selectivity Index): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with the compound being effective against the virus at concentrations well below those that are toxic to cells.
Data Presentation: In Vitro Activity of 3CLpro Inhibitors
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and other representative non-covalent 3CLpro inhibitors in various cell lines.
Table 1: In Vitro Activity of this compound in Vero E6 Cells
| Assay Type | Parameter | Value |
| Cytopathic Effect (CPE) Inhibition | EC50 | 0.497 µM |
| Plaque Reduction | EC50 | 0.558 µM |
| CPE Antiviral Assay | CC50 | >50 µM |
| Selectivity Index (SI) | CPE (CC50/EC50) | >100.6 |
Table 2: Representative In Vitro Activity of Non-covalent 3CLpro Inhibitors in Human Cell Lines *
| Compound | Cell Line | Assay Type | EC50 | CC50 | SI (CC50/EC50) |
| WU-04 | A549-hACE2 | Nanoluciferase | 12 nM[1] | >20 µM[1] | >1667 |
| WU-02 | A549-hACE2 | Nanoluciferase | 54 nM[1] | >20 µM[1] | >370 |
| WU-04 | Calu-3 | Nanoluciferase | 25 nM[2] | Not Reported | Not Applicable |
| WU-02 | Calu-3 | Nanoluciferase | 80 nM[2] | Not Reported | Not Applicable |
*Data for WU-02 and WU-04, non-covalent 3CLpro inhibitors with a similar mechanism of action to this compound, are provided as representative examples of performance in human lung cell lines.
Experimental Protocols
Detailed Methodology for Cytopathic Effect (CPE) Inhibition Assay
This protocol is a general guideline for determining the EC50 of this compound in a suitable cell line (e.g., Vero E6).
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) and a positive control (e.g., remdesivir).
-
Infection: When cells are confluent, remove the growth medium and infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted this compound or control compounds to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the cell control (100% viability) and virus control (0% viability) wells. Plot the percentage of CPE inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.
Detailed Methodology for Plaque Reduction Assay
This protocol provides a general method for determining the EC50 of this compound by quantifying the reduction in viral plaques.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
SARS-CoV-2 viral stock
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix the viral stock (to yield a countable number of plaques) with each compound dilution.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC50 value.
Troubleshooting Guides
Troubleshooting for Cytopathic Effect (CPE) Inhibition Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure uniform cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate or fill them with sterile medium. |
| No or weak CPE in virus control wells | Low viral titer, insufficient incubation time, or resistant cells. | Titer the virus stock before the assay. Optimize the incubation time. Ensure the cell line is susceptible to the virus strain being used. |
| Complete cell death in all wells (including cell controls) | Contamination, incorrect medium formulation, or incubator malfunction. | Check for microbial contamination. Verify the composition of the cell culture medium. Ensure the incubator is functioning correctly (temperature, CO2, humidity). |
| Compound appears cytotoxic at all concentrations | Compound is inherently toxic at the tested concentrations. | Test a wider and lower range of compound concentrations to determine the CC50 accurately. |
Troubleshooting for Plaque Reduction Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No plaques or very few plaques | Inactive virus, incorrect viral dilution, or resistant cells. | Use a fresh, properly stored virus stock. Perform a viral titration to determine the optimal dilution. Confirm cell line susceptibility. |
| Plaques are too numerous to count | Viral concentration is too high. | Use a higher dilution of the virus stock. |
| Plaques are indistinct or "fuzzy" | Overlay solidified too slowly or was disturbed, or cells were not fully confluent. | Ensure the overlay is at the correct temperature and allow it to solidify completely without disturbance. Seed cells to achieve full confluency before infection. |
| Uneven plaque distribution | Incomplete removal of inoculum, or uneven rocking during adsorption. | Aspirate the inoculum completely. Gently rock the plates during the adsorption step to ensure even distribution of the virus. |
Mandatory Visualizations
Caption: Workflow for selecting the optimal cell line and assay for this compound experiments.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
References
Minimizing cytotoxicity of CCF0058981 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of CCF0058981 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound?
A1: this compound has a 50% cytotoxic concentration (CC50) of >50 μM in a cytopathic effect (CPE) antiviral assay[1]. This indicates that at concentrations effective for inhibiting SARS-CoV-2 3CLpro (IC50 = 68 nM), significant cytotoxicity is not expected under these specific assay conditions[1]. However, cytotoxicity can be cell-type dependent and influenced by experimental conditions.
Q2: I am observing higher-than-expected cytotoxicity. What are the potential causes?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Compound Solubility: Poor solubility of this compound can lead to the formation of precipitates that are toxic to cells.
-
Solvent Toxicity: The concentration of the solvent used to dissolve this compound, typically DMSO, may be too high in the final culture medium.
-
Compound Instability: Degradation of the compound in the culture medium over time could produce toxic byproducts.
-
Cell Line Sensitivity: The specific cell line you are using may be more sensitive to this compound or its solvent.
-
Sub-optimal Cell Health: Unhealthy or stressed cells are often more susceptible to compound-induced toxicity[2].
-
Extended Incubation Times: Longer exposure to the compound can increase cytotoxicity[3][4].
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: To improve solubility and avoid precipitation, consider the following:
-
Use Freshly Opened, Anhydrous DMSO: Hygroscopic DMSO can negatively impact the solubility of some compounds[1].
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO at a high concentration (e.g., 25 mg/mL)[1]. Sonication and gentle warming can aid dissolution[1].
-
Serial Dilutions: Perform serial dilutions of your stock solution in culture medium to achieve the final desired concentration. Ensure thorough mixing at each dilution step.
-
Avoid Shock Precipitation: When adding the compound to the aqueous culture medium, add it dropwise while gently vortexing or swirling the medium to prevent localized high concentrations and precipitation.
-
Consider Alternative Solubilizing Agents: For in vivo studies, formulations with PEG300 and Tween-80 have been used, which might be adapted for in vitro use with caution and appropriate vehicle controls[1].
Troubleshooting Guides
Issue 1: High levels of cell death observed at working concentrations.
This guide will help you troubleshoot and mitigate unexpected cytotoxicity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| This compound Concentration | Start with a dose-response curve from a low (e.g., 10 nM) to a high concentration (e.g., 100 µM) to determine the CC50 in your specific cell line. | [3] |
| DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control with the same DMSO concentration as your highest compound concentration. | General cell culture best practices |
| Incubation Time | Test different incubation times (e.g., 24, 48, 72 hours) to find the optimal window for your assay that minimizes cytotoxicity. | [3][4] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can be more sensitive to stress. | [2][5] |
Issue 2: Compound precipitation in culture medium.
Precipitation can lead to inconsistent results and direct cell toxicity.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your culture wells, especially at the highest concentrations, for any signs of precipitation (e.g., cloudiness, crystals).
-
Stock Solution Preparation:
-
Dilution Method:
-
When diluting the stock solution into the aqueous culture medium, add the stock solution to the medium and not the other way around.
-
Ensure rapid and thorough mixing during dilution to avoid localized high concentrations that can lead to precipitation.
-
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using a CellTox™ Green Assay
This protocol outlines a method to determine the cytotoxicity of this compound in your cell line of interest. The CellTox™ Green dye is a fluorescent dye that binds to DNA of membrane-compromised cells, providing a measure of cytotoxicity[6][7].
Experimental Workflow
Caption: Workflow for a CC50 cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to attach overnight[6].
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your high-concentration stock. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium) and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
Compound Addition: Remove half of the medium from the cell plate and add an equal volume of the 2X compound dilutions, vehicle control, and positive control to the respective wells. This will bring the final compound and solvent concentrations to 1X.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay:
-
Add CellTox™ Green Dye to each well according to the manufacturer's instructions (typically a 1:1000 final dilution)[6].
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure fluorescence using a plate reader with excitation at 485-500 nm and emission at 520-530 nm[6].
-
-
Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and use a non-linear regression to calculate the CC50 value.
Hypothetical Signaling Pathway Disruption by a Cytotoxic Compound
While the specific cytotoxic mechanism of this compound is not detailed in the provided search results, many small molecules can induce cytotoxicity by activating stress-related signaling pathways, such as the p38 MAPK pathway, which can lead to apoptosis.
Caption: Hypothetical p38 MAPK-mediated apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CCF0058981 and Other SARS-CoV-2 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat the COVID-19 pandemic has spurred the rapid development of antiviral therapeutics targeting various stages of the SARS-CoV-2 lifecycle. Among the most promising targets is the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. This guide provides a comparative analysis of CCF0058981, a noncovalent SARS-CoV-2 Mpro inhibitor, against other notable protease inhibitors: Nirmatrelvir (the active component of Paxlovid), Ensitrelvir, and GC376. This objective comparison is supported by available experimental data to aid researchers in their evaluation of these antiviral candidates.
Mechanism of Action: Targeting the Viral Engine
SARS-CoV-2 Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins, which are crucial for assembling the viral replication and transcription complex. Inhibition of Mpro effectively halts the viral life cycle. The inhibitors discussed in this guide, while all targeting Mpro, exhibit different binding mechanisms.
This compound is a noncovalent inhibitor, meaning it reversibly binds to the active site of the Mpro.[1] In contrast, Nirmatrelvir and GC376 are covalent inhibitors. Nirmatrelvir contains a nitrile warhead that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. GC376 is a prodrug of a dipeptide analog that also forms a covalent adduct with the catalytic cysteine. Ensitrelvir, like this compound, is a non-peptidic, noncovalent inhibitor.[2]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of these inhibitors is a key indicator of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based antiviral assays.
| Inhibitor | Target Protease | IC50 (nM) | Antiviral EC50 (nM) | Cell-based Assay | Cytotoxicity (CC50, µM) |
| This compound | SARS-CoV-2 3CLpro | 68[1] | 497 (CPE) / 558 (Plaque Reduction)[1] | Vero E6 | >50[1] |
| SARS-CoV-1 3CLpro | 19[1] | ||||
| Nirmatrelvir | SARS-CoV-2 Mpro | 19.2[3] | 62 (dNHBE cells)[3] | dNHBE cells | Not widely reported |
| Ensitrelvir | SARS-CoV-2 3CLpro | 13 | 220-520 (vs. various variants)[2] | VeroE6T | >100 |
| GC376 | SARS-CoV-2 Mpro | 30-160[4] | 2190-3370[4] | Vero cells | >100[4] |
dNHBE: differentiated Normal Human Bronchial Epithelial cells; CPE: Cytopathic Effect
Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior
A successful antiviral drug must not only be potent but also possess favorable pharmacokinetic properties to ensure it reaches and maintains effective concentrations at the site of infection.
| Inhibitor | Key Pharmacokinetic Parameters |
| This compound | T1/2: 21.1 min (Human liver microsomes)[1]CLint: 141 mL/min/kg (Human liver microsomes)[1] |
| Nirmatrelvir | T1/2: ~6 hours (with Ritonavir)[4]Renal elimination is the predominant pathway when co-administered with Ritonavir.[4] |
| Ensitrelvir | T1/2: 42.2 to 48.1 hours (single dose in healthy adults)[1][5]Supports once-daily oral dosing.[1] |
| GC376 | Primarily studied in animals; human pharmacokinetic data is limited. |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are outlines of the key assays used to evaluate SARS-CoV-2 protease inhibitors.
Main Protease (Mpro) Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay directly measures the enzymatic activity of Mpro and the inhibitory effect of compounds.
-
Principle: A peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 Mpro is incubated with the test compound at various concentrations.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence is measured over time using a plate reader.
-
The rate of fluorescence increase is proportional to Mpro activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay assesses the ability of a compound to protect host cells from virus-induced death.
-
Principle: SARS-CoV-2 infection leads to cell death (cytopathic effect) in susceptible cell lines (e.g., Vero E6). Antiviral compounds that inhibit viral replication will prevent CPE and promote cell survival.
-
Protocol Outline:
-
Host cells are seeded in microplates.
-
Cells are infected with SARS-CoV-2 in the presence of serial dilutions of the test compound.
-
After an incubation period (typically 2-3 days), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo).
-
EC50 values are determined by plotting the percentage of cell viability against the compound concentration.
-
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of an antiviral agent.
-
Principle: Infectious virus particles create localized areas of cell death (plaques) in a cell monolayer. The number of plaques is proportional to the amount of infectious virus.
-
Protocol Outline:
-
A confluent monolayer of host cells is infected with a known amount of SARS-CoV-2.
-
After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the test compound.
-
After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaques are counted, and the EC50 is calculated as the compound concentration that reduces the number of plaques by 50%.
-
Visualizing the Landscape
To better understand the context of these inhibitors, the following diagrams illustrate the viral replication pathway and a typical experimental workflow.
Caption: SARS-CoV-2 replication cycle and the target of Mpro inhibitors.
Caption: General workflow for the evaluation of antiviral compounds.
Conclusion
This compound demonstrates potent in vitro activity against SARS-CoV-2 Mpro with a favorable preliminary safety profile. Its noncovalent mechanism of action offers an alternative to the covalent inhibitors that are currently more prevalent. When compared to clinically advanced inhibitors like Nirmatrelvir and Ensitrelvir, this compound shows promise, though further studies are required to fully elucidate its pharmacokinetic profile and in vivo efficacy. GC376, while a potent inhibitor, has seen more extensive investigation in veterinary medicine. The data presented in this guide highlights the ongoing efforts to expand the arsenal of effective treatments against SARS-CoV-2 and underscores the importance of continued research into diverse inhibitor scaffolds and mechanisms of action.
References
- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tale of the Tape: CCF0058981 vs. Remdesivir in the Fight Against SARS-CoV-2 In Vitro
A Comparative Guide for Researchers
The relentless pursuit of effective antiviral therapies against SARS-CoV-2 has led to the investigation of numerous compounds targeting various stages of the viral life cycle. Among these, the 3C-like protease (3CLpro) inhibitor CCF0058981 and the RNA-dependent RNA polymerase (RdRp) inhibitor remdesivir have emerged as molecules of significant interest. This guide provides a comprehensive in vitro comparison of their efficacy, supported by available experimental data, to aid researchers and drug development professionals in their ongoing efforts to combat COVID-19.
At a Glance: In Vitro Efficacy
The following table summarizes the key in vitro efficacy parameters for this compound and remdesivir against SARS-CoV-2. It is crucial to note that the data presented are compiled from different studies and were not obtained from a head-to-head comparison under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution, as inter-assay variability can be significant.
| Parameter | This compound | Remdesivir | Target |
| EC50 (CPE Inhibition) | 0.497 µM | 0.442 µM (24h), 0.238 µM (48h) | Viral Replication |
| EC50 (Plaque Reduction) | 0.558 µM | Not uniformly reported in comparable assays | Viral Spread |
| IC50 (Enzymatic Assay) | 68 nM (SARS-CoV-2 3CLpro) | Not directly comparable (targets RdRp) | Enzyme Inhibition |
| CC50 (Cytotoxicity) | >50 µM | >10 µM | Host Cell Viability |
Deep Dive: Mechanism of Action
The antiviral strategies of this compound and remdesivir are fundamentally different, targeting distinct and essential viral enzymes.
This compound: A Noncovalent Inhibitor of the Main Protease (3CLpro)
This compound acts as a noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro)[1]. This viral enzyme is critical for processing the polyproteins that are translated from the viral RNA, a necessary step for the assembly of a functional replication-transcription complex. By binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby halting viral replication.
Remdesivir: A Nucleoside Analog Targeting RNA-Dependent RNA Polymerase (RdRp)
Remdesivir is a prodrug of a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral RNA genome[2][3][4][5]. Once inside the host cell, remdesivir is metabolized into its active triphosphate form. This active form mimics the natural ATP nucleotide and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the remdesivir analog leads to delayed chain termination, effectively stopping the replication of the viral genome[2][6].
Experimental Protocols: A Closer Look
The in vitro efficacy data presented in this guide are primarily derived from two key experimental assays: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay. The following are generalized protocols representative of those used in the assessment of antiviral compounds against SARS-CoV-2.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6, A549-ACE2) is seeded in 96-well plates and incubated until confluent.
-
Compound Preparation: The test compounds (this compound or remdesivir) are serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a known titer of SARS-CoV-2. Immediately after infection, the medium containing the serially diluted compounds is added to the wells. Control wells with no virus, virus only, and vehicle control are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24 to 72 hours) to allow for viral replication and the development of CPE.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay that measures a parameter indicative of viable cells, such as ATP content or metabolic activity (e.g., using CellTiter-Glo® or MTS reagent).
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, is calculated by plotting the percentage of cell viability against the compound concentration. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection and spread.
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6-well or 12-well plates.
-
Virus and Compound Incubation: A standardized amount of SARS-CoV-2 is pre-incubated with various concentrations of the test compound for a set period.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells for adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques. The overlay medium also contains the respective concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is counted and compared to the untreated control wells.
-
Data Analysis: The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Visualizing the Process and Pathways
To further elucidate the experimental workflow and the targeted viral pathways, the following diagrams are provided.
Caption: Experimental workflow for in vitro antiviral assays.
Caption: Targeted stages of the SARS-CoV-2 life cycle.
Conclusion
Both this compound and remdesivir demonstrate potent in vitro activity against SARS-CoV-2, albeit through distinct mechanisms of action. This compound effectively shuts down viral maturation by inhibiting the 3CL protease, while remdesivir brings a halt to genome replication by targeting the RdRp. The available data suggest that both compounds are active in the sub-micromolar range in cell-based assays.
It is imperative for the research community to acknowledge that the in vitro efficacy data presented here were not generated in side-by-side comparisons, making a definitive declaration of superior potency for one compound over the other premature. Future studies directly comparing these and other promising antiviral candidates under standardized conditions are warranted to provide a clearer picture of their relative therapeutic potential. This guide serves as a foundational resource to inform such future investigations and to support the broader scientific endeavor to develop effective treatments for COVID-19.
References
- 1. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CCF0058981 in Complex with SARS-CoV-2 Main Protease (Mpro)
A detailed guide for researchers, scientists, and drug development professionals on the structural and functional characteristics of the non-covalent Mpro inhibitor CCF0058981 and its comparison with key alternatives.
This guide provides an objective comparison of the non-covalent inhibitor this compound with other notable covalent and non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). The information presented is based on published experimental data from X-ray crystallography and biochemical assays, offering a valuable resource for researchers in the field of antiviral drug discovery.
Introduction to Mpro Inhibition and this compound
The main protease (Mpro), a cysteine protease also known as 3CLpro, is a crucial enzyme for the replication of SARS-CoV-2. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral therapeutics. Inhibition of Mpro blocks the viral life cycle. This compound is a non-covalent inhibitor derived from ML300 that has demonstrated low nanomolar potency against SARS-CoV-2 Mpro and submicromolar antiviral activity. Its non-covalent binding mechanism offers a potential advantage in terms of avoiding off-target effects sometimes associated with covalent inhibitors.
Comparative Performance of Mpro Inhibitors
The following tables summarize the key performance metrics of this compound and a selection of covalent and non-covalent Mpro inhibitors based on available experimental data.
Inhibitory Activity
| Inhibitor | Type | IC50 (nM) | EC50 (nM) | Reference Study |
| This compound | Non-covalent | 68 | 497 | [1] |
| ML188 | Non-covalent | 2500 | 12900-13400 | |
| Nirmatrelvir (PF-07321332) | Covalent | 4 - 47 | 16.2 - 127.2 | |
| GC376 | Covalent | 30 - 1140 | 2190 - 3370 | |
| Ebselen | Covalent | 670 | 4670 |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of Mpro by 50%. EC50 (Half-maximal effective concentration) values represent the concentration required to inhibit 50% of the viral replication in cell-based assays. Lower values indicate higher potency.
Crystallographic Data of Mpro-Inhibitor Complexes
| Inhibitor | PDB ID | Resolution (Å) | Key Interacting Residues (Non-covalent Interactions) |
| This compound | Not available for wild-type; structures with mutants exist | - | His41, Met49, Asn142, Gly143, Cys145, His163, His164, Met165, Glu166, Gln189 |
| ML188 | 7L0D | 2.39 | His41, Asn142, Gly143, Cys145, His163, Glu166 |
| Nirmatrelvir | 7VH8 | 1.59 | His41, Phe140, Asn142, Gly143, Cys145 (covalent), His163, His164, Met165, Glu166, Gln189 |
| GC376 | 7D1M | 1.35 | His41, Met49, Asn142, Gly143, Cys145 (covalent), His163, His164, Met165, Glu166, Gln189 |
| Ebselen | 7BFB | 2.05 | His41, Cys44 (covalent), Cys145 (covalent), Glu166 |
PDB ID refers to the entry in the Protein Data Bank. Resolution is a measure of the level of detail in the crystal structure. Key interacting residues are amino acids in the Mpro active site that form hydrogen bonds or significant hydrophobic interactions with the inhibitor.
Detailed Experimental Protocols
SARS-CoV-2 Mpro Expression and Purification
A common method for obtaining purified Mpro for structural and functional studies involves bacterial expression.
-
Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro is synthesized and cloned into an E. coli expression vector, often with an N-terminal His-tag or other affinity tags for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The bacterial culture is grown at 37°C to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-18°C) overnight.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged Mpro is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed to remove unbound proteins.
-
Tag Cleavage and Further Purification: The His-tag is often cleaved using a specific protease (e.g., TEV protease). The protein is then further purified using size-exclusion chromatography to obtain a highly pure and homogenous Mpro sample.
X-ray Crystallography of Mpro-Inhibitor Complexes
Determining the three-dimensional structure of Mpro in complex with an inhibitor provides crucial insights into the binding mechanism.
-
Co-crystallization: Purified Mpro is incubated with a molar excess of the inhibitor (e.g., this compound) to allow for complex formation.
-
Crystallization Screening: The Mpro-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screening solutions. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Crystal Optimization and Growth: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain large, well-diffracting crystals.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.
-
Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known Mpro structure as a search model. The inhibitor molecule is then built into the electron density map, and the entire structure is refined to high resolution.
Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay
This assay is widely used to determine the inhibitory activity (IC50) of compounds against Mpro.
-
Assay Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate. Each well contains the purified Mpro enzyme, the FRET substrate, and the inhibitor at various concentrations in an appropriate assay buffer.
-
Incubation and Measurement: The reaction mixture is incubated at a controlled temperature (e.g., 37°C). The fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The percentage of inhibition for each inhibitor concentration is determined relative to a control without any inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a suitable model.
Visualizations
Caption: Experimental workflow for the analysis of Mpro inhibitors.
Caption: Logical comparison of Mpro inhibitor binding mechanisms.
Impact of Mpro Mutations on Inhibitor Efficacy
The emergence of SARS-CoV-2 variants has led to mutations in the Mpro sequence. Some of these mutations can affect the binding and efficacy of inhibitors. For instance, the E166V mutation has been shown to confer resistance to nirmatrelvir by causing a loss of a hydrogen bond and creating a steric clash.[2][3] While specific data on the effect of this and other mutations on this compound is still emerging, the study of inhibitor binding to mutant Mpro variants is crucial for the development of broad-spectrum antiviral agents.[4] Non-covalent inhibitors like this compound may offer advantages in accommodating certain mutations due to their reversible binding nature, but this needs to be experimentally validated for each specific mutation.
Conclusion
This compound is a potent non-covalent inhibitor of the SARS-CoV-2 main protease. Its performance, as measured by inhibitory concentrations, is comparable to or better than other non-covalent inhibitors and some covalent inhibitors. The detailed structural information from X-ray crystallography provides a basis for understanding its mechanism of action and for the rational design of next-generation non-covalent Mpro inhibitors. Further comparative studies under standardized conditions and against a broader range of viral variants will be essential to fully elucidate the therapeutic potential of this compound and to guide the development of effective and resilient antiviral strategies against COVID-19 and future coronavirus threats.
References
- 1. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural basis for varying drug resistance of SARS-CoV-2 Mpro E166 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CCF0058981 Cross-reactivity with Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of CCF0058981 against various viral proteases. This compound, a noncovalent inhibitor derived from the ML300 series, has been identified as a potent inhibitor of the 3C-like protease (3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[1] This document summarizes the available quantitative data on its cross-reactivity, details the experimental protocols used for its evaluation, and provides a visual representation of the typical experimental workflow.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound has been primarily characterized against coronaviral 3CL proteases. The following table summarizes the key quantitative data available to date.
| Viral Protease | Virus Family | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | Coronaviridae | 68 | [1] |
| SARS-CoV-1 3CLpro | Coronaviridae | 19 | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Currently, there is limited publicly available data on the cross-reactivity of this compound with a broader range of viral proteases from other families, such as Flaviviridae (e.g., Zika virus, Dengue virus) or Retroviridae (e.g., HIV-1). However, given that this compound is a derivative of ML300, a known inhibitor of SARS-CoV 3CLpro, its activity against other coronaviral proteases, such as that of MERS-CoV, is an area of active investigation.[2]
Experimental Protocols
The inhibitory activity and antiviral efficacy of this compound are typically evaluated using a combination of biochemical and cell-based assays. The following are detailed methodologies for the key experiments cited.
Förster Resonance Energy Transfer (FRET)-based Enzymatic Assay
This biochemical assay is used to determine the direct inhibitory effect of a compound on the activity of a purified viral protease.
Principle: A fluorogenic peptide substrate containing a cleavage site for the protease is used. The peptide is labeled with a FRET pair (a fluorophore and a quencher). In its uncleaved state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the viral protease (e.g., SARS-CoV-2 3CLpro) in an appropriate assay buffer.
-
Prepare a stock solution of the FRET peptide substrate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
Add the viral protease to the wells of a microplate.
-
Add the different concentrations of this compound to the wells and incubate for a predefined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.
Protocol:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and incubate until a confluent monolayer is formed.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a predetermined titer of the virus. Include uninfected and untreated virus-infected controls.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe significant CPE in the virus-infected control wells (typically 3-5 days).
-
-
Assessment of Cell Viability:
-
Visually inspect the cells for CPE under a microscope.
-
Quantify cell viability using a colorimetric assay, such as the MTT or crystal violet assay.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the compound concentrations and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
-
Plaque Reduction Assay
This cell-based assay quantifies the reduction in the formation of viral plaques in the presence of an antiviral compound.
Protocol:
-
Cell Seeding:
-
Seed host cells in a multi-well plate to form a confluent monolayer.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the virus and infect the cell monolayers for a short period (e.g., 1 hour) to allow for viral attachment.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for a period that allows for the formation of visible plaques in the untreated control wells.
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control.
-
Plot the percentage of plaque reduction against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualization
The following diagrams illustrate the logical flow of the experimental workflow for assessing the cross-reactivity of this compound.
References
A Head-to-Head Battle: Covalent vs. Noncovalent Inhibitors Targeting the SARS-CoV-2 3CL Protease
A Comparative Guide for Researchers and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 has emerged as a prime target for antiviral drug development. Its essential role in the viral replication cycle and high conservation across coronaviruses make it an attractive Achilles' heel to target. The scientific community has largely bifurcated its approach to inhibiting this enzyme into two main strategies: covalent and noncovalent inhibition. This guide provides a detailed head-to-head comparison of these two modalities, supported by experimental data, to inform researchers and drug development professionals in their quest for effective COVID-19 therapeutics.
At a Glance: Covalent vs. Noncovalent Inhibition
Covalent inhibitors form a stable, chemical bond with their target enzyme, often leading to irreversible or slowly reversible inhibition. In the context of 3CLpro, this typically involves an electrophilic "warhead" on the inhibitor that reacts with the catalytic cysteine residue (Cys145) in the enzyme's active site. In contrast, noncovalent inhibitors bind to the target through weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This results in a dynamic equilibrium between the inhibitor, the enzyme, and the enzyme-inhibitor complex.
The choice between these two strategies involves a trade-off between potency and potential for off-target effects. Covalent inhibitors can offer prolonged duration of action and high potency, but their reactivity raises concerns about potential toxicity. Noncovalent inhibitors, while generally considered to have a better safety profile, may require higher concentrations to achieve the same level of efficacy and can be more susceptible to the development of drug resistance.
Performance Data: A Quantitative Comparison
To provide a clear and objective comparison, the following tables summarize key quantitative data for representative covalent and noncovalent 3CLpro inhibitors. Nirmatrelvir (the active component of Paxlovid) is a well-established covalent inhibitor, while Ensitrelvir (Xocova) and the investigational compound WU-04 serve as examples of noncovalent inhibitors.
Table 1: In Vitro Efficacy Against SARS-CoV-2 3CLpro
| Inhibitor | Type | Target | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
| Nirmatrelvir | Covalent | SARS-CoV-2 3CLpro | 3.1 - 47 | 33 - 117 | Various | |
| Ensitrelvir | Noncovalent | SARS-CoV-2 3CLpro | - | 220 - 520 | VeroE6T | |
| WU-04 | Noncovalent | SARS-CoV-2 3CLpro | 53 - 72 | 10 - 24 | A549, Caco-2, Vero E6 |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Efficacy in Animal Models
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| Nirmatrelvir | K18-hACE2 mice | 300 or 1000 mg/kg, twice daily | Reduced viral load in lungs. | |
| Ensitrelvir | BALB/cAJcl mice | 16 or 32 mg/kg, twice daily | Reduced viral load in lungs, with 32 mg/kg showing greater activity than 1000 mg/kg nirmatrelvir. | |
| WU-04 | K18-hACE2 mice | 100, 200, or 300 mg/kg, twice daily | Demonstrated similar anti-SARS-CoV-2 activity to nirmatrelvir. |
Mechanism of Action: A Visual Breakdown
The fundamental difference between covalent and noncovalent inhibitors lies in their interaction with the 3CLpro active site. The following diagrams, generated using the DOT language, illustrate these distinct mechanisms.
Experimental Protocols: A Guide to Key Assays
The quantitative data presented in this guide are derived from a variety of established experimental protocols. Below are detailed methodologies for three key assays used to evaluate 3CLpro inhibitors.
3CLpro Enzyme Inhibition Assay (FRET-based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the 3CLpro enzyme.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by 3CLpro, the reporter and quencher are separated, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase.
Methodology:
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. Add a fixed concentration of 3CLpro enzyme to each well of the microplate, followed by the addition of the diluted test compounds. c. Incubate the enzyme-compound mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding. d. Initiate the enzymatic reaction by adding the FRET peptide substrate to each well. e. Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm). f. Calculate the initial reaction velocity for each compound concentration. g. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Activity Assay (Plaque Reduction Assay)
This cell-based assay is used to determine the half-maximal effective concentration (EC50) of a compound in inhibiting viral replication.
Principle: The plaque reduction assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. A reduction in the number of plaques in the presence of the compound indicates antiviral activity.
Methodology:
-
Reagents and Materials:
-
Vero E6 cells or other susceptible cell lines.
-
SARS-CoV-2 virus stock of known titer.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Overlay medium (e.g., cell culture medium containing low-melting-point agarose or methylcellulose).
-
Test compounds dissolved in DMSO.
-
6-well or 12-well cell culture plates.
-
Crystal violet staining solution.
-
-
Procedure: a. Seed the cell culture plates with Vero E6 cells and grow them to form a confluent monolayer. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Pre-incubate the cell monolayers with the diluted compounds for a specified time (e.g., 1-2 hours). d. Infect the cells with a known amount of SARS-CoV-2 virus (e.g., 100 plaque-forming units per well). e. After a viral adsorption period (e.g., 1 hour), remove the virus-containing medium and add the overlay medium containing the respective concentrations of the test compounds. f. Incubate the plates for 2-3 days to allow for plaque formation. g. Fix the cells with a fixative solution (e.g., 10% formalin). h. Remove the overlay and stain the cell monolayer with crystal violet. i. Count the number of plaques in each well. j. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. k. Plot the percentage of plaque reduction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy Study in a Mouse Model
This study evaluates the therapeutic efficacy of a compound in a living organism infected with the virus.
Principle: A susceptible animal model, such as the K18-hACE2 transgenic mouse which expresses the human ACE2 receptor, is infected with SARS-CoV-2. The infected animals are then treated with the test compound, and various parameters are monitored to assess the compound's ability to reduce viral replication and disease severity.
Methodology:
-
Reagents and Materials:
-
K18-hACE2 transgenic mice.
-
SARS-CoV-2 virus stock.
-
Test compound formulated for oral or other appropriate route of administration.
-
Vehicle control.
-
Biosafety level 3 (BSL-3) animal facility.
-
-
Procedure: a. Acclimatize the K18-hACE2 mice to the BSL-3 facility. b. Infect the mice intranasally with a sublethal or lethal dose of SARS-CoV-2. c. Initiate treatment with the test compound or vehicle control at a specified time post-infection (e.g., 4 hours or 12 hours). Administer the treatment according to a predefined dosing schedule (e.g., twice daily for 5 days). d. Monitor the animals daily for clinical signs of disease, including weight loss, changes in activity, and mortality. e. At specific time points post-infection, euthanize a subset of animals from each group and collect tissues (e.g., lungs, nasal turbinates) for virological and pathological analysis. f. Quantify the viral load in the collected tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assay. g. Analyze the tissue pathology to assess the extent of inflammation and tissue damage. h. Compare the outcomes (survival, weight loss, viral load, pathology) between the treated and vehicle control groups to determine the in vivo efficacy of the compound.
Experimental Workflow: From Target to In Vivo Efficacy
The development of a 3CLpro inhibitor follows a logical progression of experiments, from initial screening to preclinical evaluation. The following diagram illustrates a typical workflow.
Conclusion
The development of both covalent and noncovalent inhibitors against the SARS-CoV-2 3CLpro has yielded promising clinical candidates. Covalent inhibitors like nirmatrelvir have demonstrated potent efficacy, leading to their widespread clinical use. However, the emergence of highly potent noncovalent inhibitors such as ensitrelvir and WU-04, with potentially more favorable safety profiles, underscores the continued importance of exploring both strategies.
Ultimately, the choice between a covalent and noncovalent approach will depend on a careful evaluation of the therapeutic index, balancing efficacy, safety, and the potential for the emergence of drug resistance. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug developers as they navigate this critical decision-making process in the ongoing fight against COVID-19 and future coronavirus threats.
Validating CCF0058981: A Comparative Guide to Antiviral Activity in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), with a focus on its validation in primary human cells. Due to the limited availability of data for this compound in these specific cell models, this guide leverages data from other potent non-covalent 3CLpro inhibitors, such as WU-04, alongside established antiviral agents like Remdesivir and PF-07321332 (a component of Paxlovid), to provide a comprehensive performance benchmark.
Performance Comparison in Relevant Cell Models
The in vitro efficacy of antiviral compounds can vary significantly across different cell types. While initial screenings are often conducted in cell lines like Vero E6, validation in primary human airway epithelial cells is crucial for assessing potential clinical efficacy. The following tables summarize the available quantitative data for this compound and comparable antiviral agents.
Table 1: Antiviral Activity of 3CLpro Inhibitors against SARS-CoV-2
| Compound | Type | Target | Cell Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | Non-covalent | 3CLpro | Vero E6 | 497 nM (CPE) | >50 µM | >100 |
| WU-04 | Non-covalent | 3CLpro | Primary Normal Human Bronchial Epithelial (NHBE) Cells | ~3 nM | >20 µM | >6667 |
| PF-07321332 | Covalent | 3CLpro | Human Polarized Airway Epithelium | Low micromolar | Not Reported | Not Reported |
| GC376 | Covalent | 3CLpro | Vero E6 | 1.51 µM | Not Reported | Not Reported |
CPE: Cytopathic Effect
Table 2: Antiviral Activity of RNA Polymerase Inhibitors against SARS-CoV-2
| Compound | Type | Target | Cell Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| Remdesivir | Nucleoside Analog | RNA-dependent RNA polymerase (RdRp) | Human Polarized Airway Epithelium | Low micromolar | Not Reported | Not Reported |
| Molnupiravir (EIDD-1931) | Nucleoside Analog | RNA-dependent RNA polymerase (RdRp) | Primary Human Airway Epithelial Cells | Not specified, but showed dose-dependent inhibition | Not Reported | Not Reported |
Experimental Methodologies
The following protocols outline the key experiments utilized to assess the antiviral activity and cytotoxicity of the compounds listed above in primary human airway epithelial cell cultures.
Culture of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
Primary human bronchial or tracheal epithelial cells are seeded on permeable supports. The cells are initially grown in submerged conditions with a specialized growth medium. Once confluent, the apical medium is removed to establish an air-liquid interface (ALI), which promotes differentiation into a pseudostratified epithelium closely mimicking the in vivo airway. This process typically takes 3-4 weeks.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Infection: Differentiated primary human airway epithelial cell cultures at ALI are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) on the apical side.
-
Compound Treatment: The antiviral compound being tested is added to the basal medium at various concentrations, typically prior to or at the time of infection.
-
Incubation: The infected cultures are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and plaque formation.
-
Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize plaques, which are areas of cell death caused by viral replication.
-
Quantification: The number of plaques is counted for each compound concentration and compared to the untreated control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.[1][2][3]
Cytotoxicity Assay (CC50 Determination)
-
Cell Treatment: Uninfected, differentiated primary human airway epithelial cell cultures are treated with the same range of compound concentrations as in the antiviral assay.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or LDH release assay.
-
Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.[4]
Visualizing the Mechanisms
SARS-CoV-2 3CLpro Inhibition Pathway
The 3C-like protease (3CLpro) is a crucial enzyme for SARS-CoV-2 replication. It cleaves the viral polyproteins into functional non-structural proteins. Non-covalent inhibitors like this compound and WU-04 bind to the active site of 3CLpro, blocking its function and thereby halting the viral life cycle.
Caption: Mechanism of action for 3CLpro inhibitors.
Experimental Workflow for Antiviral Compound Validation in Primary Human Airway Epithelial Cells
The following diagram illustrates the typical workflow for evaluating the efficacy of antiviral candidates in a physiologically relevant primary human cell model.
Caption: Workflow for antiviral testing in primary cells.
References
- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Structure-activity relationship (SAR) studies of CCF0058981 analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of CCF0058981 Analogs as Noncovalent SARS-CoV-2 3CL Protease Inhibitors
This guide provides a detailed comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). The content herein is intended for researchers, scientists, and professionals in the field of drug development.
This compound (also known as CCF981) is a potent, noncovalent inhibitor of the SARS-CoV-2 3CLpro with an IC50 of 68 nM.[1] It also demonstrates inhibitory activity against the SARS-CoV-1 3CLpro with an IC50 of 19 nM.[1] The development of this compound arose from a structure-based optimization campaign starting from the parent compound ML300.[2][3][4] This guide will delve into the key chemical modifications that led to the enhanced potency of this compound and its analogs.
Comparative Efficacy of this compound and its Analogs
The following table summarizes the in vitro potencies of this compound and its key analogs against both SARS-CoV-1 and SARS-CoV-2 3CLpro, as well as their antiviral efficacy in a cell-based assay. The data highlights the structure-activity relationships, demonstrating how modifications to the parent structure influence inhibitory activity.
| Compound | Modification from Parent Scaffold | SARS-CoV-1 3CLpro IC50 (μM) | SARS-CoV-2 3CLpro IC50 (μM) | Antiviral EC50 (μM) |
| ML300 | Parent Compound | 1.4 | 2.5 | >25 |
| Analog A | Modification 1 | 0.5 | 0.8 | 15 |
| Analog B | Modification 2 | 0.2 | 0.3 | 5 |
| This compound (41) | 3-chlorophenyl substitution | 0.019 | 0.068 | 0.497 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data is illustrative and based on findings from SAR studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. The following are the key assays used to evaluate the efficacy of this compound and its analogs.
SARS-CoV-2 3CLpro Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the 3CL protease.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20)
-
Test compounds (this compound analogs)
-
384-well assay plates
-
-
Procedure:
-
A solution of SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of the test compounds in the assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over a period of 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay determines the ability of the compounds to protect host cells from virus-induced cell death.
-
Cell Line and Virus:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
-
Procedure:
-
Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with serial dilutions of the test compounds.
-
Subsequently, the cells are infected with a known titer of SARS-CoV-2.
-
The plates are incubated for 3-4 days until cytopathic effects are observed in the virus control wells.
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo).
-
EC50 values, the concentration at which 50% of the cells are protected from viral CPE, are calculated from the dose-response curves.
-
Plaque Reduction Assay
This assay provides a more direct measure of the inhibition of viral replication by quantifying the reduction in viral plaque formation.
-
Procedure:
-
Confluent monolayers of Vero E6 cells are infected with a low multiplicity of infection (MOI) of SARS-CoV-2.
-
After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of the test compounds.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques is counted for each compound concentration, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.[2]
-
Mechanism of Action and Signaling Pathway
This compound and its analogs act by noncovalently binding to the active site of the SARS-CoV-2 3CL protease. This enzyme is essential for the viral life cycle, as it is responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). These nsps are critical for the formation of the viral replication and transcription complex (RTC). By inhibiting 3CLpro, these compounds block the maturation of the viral proteins, thereby halting viral replication.
The following diagram illustrates the role of 3CLpro in the SARS-CoV-2 replication cycle and the inhibitory action of this compound analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoV-2 3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of CCF0058981
For laboratory professionals engaged in drug development and research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment. This document provides detailed procedural guidance for the safe disposal of CCF0058981, a noncovalent SARS-CoV-2 3CLpro inhibitor. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the required PPE and safety measures to be observed.
| Protective Equipment/Safety Measure | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Impervious clothing. | To protect against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator. | To be used in case of inadequate ventilation or when handling powders to avoid inhalation of dust. |
| Ventilation | Ensure adequate ventilation. | To minimize inhalation exposure. |
| Emergency Stations | Accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure. |
Standard Disposal Procedure
All waste containing this compound must be treated as chemical waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound be released into the environment, drains, or water courses.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves).
-
Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.
-
Containment: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Collection: Arrange for collection by a licensed chemical waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.
Accidental Release and Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontamination: Decontaminate the surfaces and any equipment used for cleanup by scrubbing with alcohol.[1]
-
Disposal of Cleanup Materials: Collect all contaminated materials (absorbents, PPE, etc.) in a sealed container, label it as hazardous waste, and dispose of it according to the standard disposal procedure.[1]
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for CCF0058981
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of CCF0058981, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is critical to ensure personal safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This information is compiled from the official Safety Data Sheet (SDS).
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Material to be selected based on compatibility and breakthrough time. |
| Body Protection | Impervious Clothing | Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in areas with appropriate exhaust ventilation. The type of respirator will depend on the potential for aerosol formation. |
Standard Operating Procedure for Handling this compound
Proper handling of this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is critical. The following decision tree outlines the necessary actions based on the type of exposure as detailed in the Safety Data Sheet.
Caption: First aid decision tree for exposure to this compound.
Disposal Plan
The environmental toxicity of this compound necessitates a stringent disposal protocol to prevent its release into the environment.[1]
-
Waste Collection : All materials contaminated with this compound, including disposable PPE, and any unused product, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Spill Management : In the event of a spill, collect the spillage using appropriate absorbent materials.[1] Clean the area thoroughly, and dispose of all cleaning materials as hazardous waste.
-
Final Disposal : The sealed hazardous waste container must be disposed of through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in general waste.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
